molecular formula C9H12N2 B1604570 2-Methyl-5,6,7,8-tetrahydroquinazoline CAS No. 6299-01-0

2-Methyl-5,6,7,8-tetrahydroquinazoline

Numéro de catalogue: B1604570
Numéro CAS: 6299-01-0
Poids moléculaire: 148.2 g/mol
Clé InChI: NJTCTJROWXGTQG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C9H12N2, supplied for research and development purposes . This tetrahydroquinazoline scaffold is a key motif in medicinal chemistry and is present in a wide variety of synthetic analogues with high biological activities . Researchers are exploring derivatives of this core structure for their potential as antiproliferative agents. Studies on similar tetrahydroquinoline derivatives have shown that these compounds can exhibit significant biological activity by affecting cell cycle phases, inducing mitochondrial membrane depolarization, and increasing cellular reactive oxygen species (ROS) production in cancer cell lines such as ovarian carcinoma (A2780) . Furthermore, the 5,6,7,8-tetrahydroquinazoline skeleton is recognized as a promising scaffold for the development of novel antitubercular agents. Molecular docking studies indicate that related compounds show high binding affinity toward essential enzymes of Mycobacterial tuberculosis , including dihydrofolate reductase (DHFR) and FAD-containing oxidoreductase DprE1, suggesting potential against multidrug-resistant strains . Inhibition activity against enzymes like β-glucosidase also points to its potential in research for diabetes treatment . The chiral backbone of related 8-amino-5,6,7,8-tetrahydroquinoline derivatives is also valuable in organic synthesis, where it acts as a ligand in metal complexes for asymmetric transfer hydrogenation reactions, providing a strategic route to chiral amines which are key intermediates in pharmaceutical development . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTCTJROWXGTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCCCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285600
Record name 2-methyl-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-01-0
Record name 6299-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42451
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyl-5,6,7,8-tetrahydroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Biological activity of 2-Methyl-5,6,7,8-tetrahydroquinazoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pharmacological Landscape of 2-Methyl-5,6,7,8-tetrahydroquinazoline Derivatives: A Technical Guide to Next-Generation Topoisomerase II Inhibitors and Sigma-1 Antagonists

Executive Summary

The 5,6,7,8-tetrahydroquinazoline (THQ) scaffold represents a critical structural evolution from the fully aromatic quinazoline core found in traditional kinase inhibitors (e.g., gefitinib). By saturating the benzene ring, researchers introduce specific stereochemical and conformational properties that alter binding kinetics and metabolic profiles.

This guide focuses on two high-value therapeutic validations of 2-methyl-5,6,7,8-tetrahydroquinazoline derivatives:

  • Oncology: Selective inhibition of Topoisomerase II

    
     (Topo II
    
    
    
    )
    without the DNA-damaging "poison" mechanism associated with secondary leukemias.[1]
  • Neurology: High-affinity antagonism of the Sigma-1 receptor (

    
    1R)  for neuropathic pain management.
    

Chemical Scaffold & Structure-Activity Relationship (SAR)

Unlike planar aromatic quinazolines, the THQ core possesses a flexible cyclohexene ring fused to the pyrimidine. This "pucker" allows for unique hydrophobic interactions within enzyme pockets that are inaccessible to planar analogs.

Core SAR Logic
  • Position 2 (C2): The methyl group provides essential lipophilicity but is often substituted with heteroaromatics (e.g., pyridine) to enhance H-bonding with residues like Ser or Thr in the ATP-binding pocket.

  • Position 4 (C4): Critical for potency.[2] Substitution with 3-fluoroaniline or similar aryl amines often dictates the primary target affinity (e.g., kinase vs. Topo II).

  • Position 6 (C6): The "Gateway" substituent. Introduction of a dimethylamino or benzylamino group at this position is mandatory for Topo II

    
     selectivity .
    

Figure 1: SAR Logic of the THQ Scaffold

SAR_Logic Core 5,6,7,8-Tetrahydroquinazoline (THQ) Core C2_Mod C2 Position: Determines Solubility & H-Bonding (e.g., 2-Methyl vs 2-Pyridyl) Core->C2_Mod Modulates ADME C4_Mod C4 Position: Primary Pharmacophore (e.g., 3-Fluoroaniline for Topo II) Core->C4_Mod Drives Potency C6_Mod C6 Position: Selectivity Switch (Amino groups drive Topo IIu03b1 specificity) Core->C6_Mod Drives Isoform Selectivity

Caption: Functionalization logic for the THQ scaffold. C6 substitution is the critical determinant for differentiating Topo II inhibitory activity from general kinase inhibition.

Primary Therapeutic Focus: Oncology (Topoisomerase II Inhibition)

The Problem: Traditional Topo II drugs (e.g., etoposide, doxorubicin) act as poisons . They stabilize the cleavable complex (DNA-enzyme-drug), causing double-strand breaks. While effective, this mechanism is mutagenic and linked to secondary malignancies (e.g., acute myeloid leukemia).

The THQ Solution: 2-Methyl-5,6,7,8-tetrahydroquinazoline derivatives (specifically ARN-21934 ) function as catalytic inhibitors , not poisons. They block the ATP hydrolysis step required for Topo II turnover without trapping the DNA cleavage complex.

Mechanism of Action
  • Binding: The inhibitor binds to the ATPase domain of Topo II

    
    .
    
  • Inhibition: It prevents the conformational change necessary for DNA strand passage.

  • Outcome: The enzyme is stalled before DNA cleavage occurs, halting replication without shattering the genome.

Key Data Point:

  • Compound: ARN-21934[1]

  • IC

    
     (Topo II
    
    
    
    ):
    ~2
    
    
    M (DNA relaxation assay)[1]
  • Selectivity: >100-fold selective for

    
    -isoform over 
    
    
    
    -isoform (crucial for reducing cardiotoxicity associated with Topo II
    
    
    inhibition).

Secondary Therapeutic Focus: Neurology (Sigma-1 Receptor)

The Sigma-1 receptor (


1R) is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM). Antagonists of 

1R are potent analgesics for neuropathic pain.
  • Lead Compound: Compound 33 (2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline).[3]

  • Affinity (

    
    ):  15.6 nM.[3]
    
  • Selectivity: >2000 nM for

    
    2R (High selectivity).[3]
    
  • In Vivo Efficacy: Demonstrated dose-dependent anti-nociceptive effects in formalin-induced pain models.[3]

Experimental Protocols

Protocol A: Topoisomerase II DNA Relaxation Assay (Self-Validating)

Purpose: To distinguish between catalytic inhibition (desired) and poisoning (undesired).

Reagents:

  • Recombinant Human Topo II

    
     (2 units/reaction).
    
  • Supercoiled pBR322 plasmid DNA (0.5

    
     g/reaction ).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.9), 120 mM KCl, 10 mM MgCl

    
    , 0.5 mM ATP, 0.5 mM DTT, 30 
    
    
    
    g/mL BSA.
  • Positive Control: Etoposide (Poison).

  • Negative Control: DMSO (Vehicle).

Workflow:

  • Incubation: Mix Topo II

    
    , DNA, and Test Compound (0.1 - 100 
    
    
    
    M) in Assay Buffer.
  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 4

    
    L of Stop Solution (5% SDS, 0.25% bromophenol blue, 40% glycerol).
    
  • Electrophoresis: Load samples onto a 1% agarose gel (TAE buffer) without ethidium bromide (EtBr). Run at 2-3 V/cm for 4-6 hours.

  • Staining: Stain gel with EtBr (0.5

    
    g/mL) for 30 mins, destain in water for 15 mins.
    
  • Validation Logic:

    • Relaxed DNA migrates slower than Supercoiled DNA.

    • Inhibitor: Presence of Supercoiled DNA (enzyme blocked before relaxation).

    • Poison: Presence of Linear DNA (cleavage complex trapped).

    • No Effect: All DNA is Relaxed.

Figure 2: Topo II Assay Decision Tree

Topo_Assay Start Analyze Agarose Gel Bands Result1 Band = Supercoiled DNA Start->Result1 Enzyme Blocked Result2 Band = Relaxed DNA Start->Result2 Enzyme Active Result3 Band = Linear DNA Start->Result3 Cleavage Complex Trapped Conclusion1 Catalytic Inhibitor (Target Mechanism) Result1->Conclusion1 Conclusion2 Inactive Compound Result2->Conclusion2 Conclusion3 Topo II Poison (Toxic/Mutagenic) Result3->Conclusion3

Caption: Interpretation logic for DNA relaxation assays. Catalytic inhibitors maintain supercoiled DNA integrity, whereas poisons generate linear fragments.

Protocol B: General Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline Core

Methodology: Cyclocondensation via Green Chemistry (Modified).

  • Reactants: 2-Acetylcyclohexanone (1.0 equiv) + Acetamidine hydrochloride (1.2 equiv).

  • Solvent/Base: Ethanol (EtOH) with Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv).
  • Procedure:

    • Dissolve acetamidine HCl and K

      
      CO
      
      
      
      in EtOH. Stir for 15 min at RT to free the amidine base.
    • Add 2-acetylcyclohexanone dropwise.

    • Reflux at 80°C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool to RT. Filter off inorganic salts.

    • Concentrate filtrate under vacuum.

    • Recrystallize from Et

      
      O/Hexane to yield 2,4-dimethyl-5,6,7,8-tetrahydroquinazoline .
      
  • Functionalization (C4-Chlorination):

    • Reflux intermediate in POCl

      
       (neat) for 4 hours to generate the 4-chloro derivative, the key precursor for S
      
      
      
      Ar coupling with amines (e.g., 3-fluoroaniline).

Quantitative Activity Summary

Therapeutic AreaTargetCompound IDActivity MetricKey Feature
Oncology Topo II

ARN-21934IC

= 2

M
Non-poison, catalytic inhibitor
Neurology Sigma-1 (

1R)
Compound 33

= 15.6 nM
>100x selectivity vs

2R
Infectious Disease M. tuberculosisTHQ-4aMIC = 6.25

g/mL
Inhibits DprE1 enzyme
Antiproliferative A2780 (Ovarian)(R)-5aIC

= 0.5

M
Induces ROS & mitochondrial damage

References

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II

    
     over 
    
    
    
    .
    Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]
  • Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline deriv

    
    1) receptor antagonists. 
    Source: Bioorganic & Medicinal Chemistry Letters.[3]
    URL:[Link]
    
  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Source: MDPI (International Journal of Molecular Sciences). URL:[Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using

    
    -Aminoamidines and In Silico Screening of Their Biological Activity. 
    Source: MDPI (International Journal of Molecular Sciences).
    URL:[Link]
    

Sources

The Tetrahydroquinazoline Scaffold: A Privileged Framework in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The tetrahydroquinazoline core, a fused heterocycle of dihydropyrimidine and benzene rings, represents a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the tetrahydroquinazoline framework, elucidating its therapeutic potential across critical disease areas, including oncology, neurodegenerative disorders, and infectious diseases. We will delve into the nuanced structure-activity relationships that govern its biological effects, provide detailed experimental protocols for its synthesis and evaluation, and visualize key mechanistic pathways to offer a holistic understanding for drug discovery professionals.

The Architectural Significance of the Tetrahydroquinazoline Scaffold

The versatility of the tetrahydroquinazoline scaffold stems from its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability enables the design of molecules that can interact with a wide range of biological targets with high affinity and selectivity. Traditional synthetic routes often involve the cyclocondensation of guanidine derivatives with aldehydes and ketones.[1] More contemporary methods, such as those employing α-aminoamidines, offer milder reaction conditions and higher yields, contributing to the scaffold's accessibility for library synthesis and lead optimization.[1]

Therapeutic Frontiers of Tetrahydroquinazoline Derivatives

The inherent biological activity of the tetrahydroquinazoline nucleus has been exploited to develop potent agents against a multitude of diseases. The following sections will explore the most promising therapeutic applications, supported by mechanistic insights and quantitative data.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Tetrahydroquinazoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways vital for cancer cell proliferation and survival.[2][3]

A prominent mechanism involves the modulation of critical enzymes in cancer progression. For instance, novel 6-amino-tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase IIα (topoIIα), an enzyme crucial for DNA replication and chromosome segregation.[4] Unlike many current topoII-targeted drugs that act as poisons and can lead to secondary leukemias, these tetrahydroquinazoline-based inhibitors do not stabilize the enzyme-DNA cleavage complex, suggesting a potentially safer therapeutic profile.[4]

Furthermore, the tetrahydroquinoline scaffold, a closely related structure, has been identified as an efficient inhibitor of the mTOR pathway, a central regulator of cell growth and proliferation that is often dysregulated in cancers like lung cancer.[2][5]

Table 1: Anticancer Activity of Representative Tetrahydroquinazoline and Tetrahydroquinoline Derivatives

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
6-amino-tetrahydroquinazolineTopoisomerase IIαG-361 (Melanoma)2[4]
TetrahydroquinolinoneNot specifiedHTC-116 (Colon)Potent cytotoxicity reported[6]
TetrahydroquinolinoneNot specifiedA549 (Lung)Potent cytotoxicity reported[6]
Tetrahydroquinoline-isoxazoline hybridNot specifiedHepG2 (Liver)5.20[7]
2-ArylquinolineKDM ProteinsHeLa (Cervical)8.3[8]
2-ArylquinolineKDM ProteinsPC3 (Prostate)31.37[8]

The data clearly indicates the broad-spectrum anticancer potential of this scaffold, with significant activity against various cancer cell lines. The structure-activity relationship (SAR) studies reveal that substitutions on the tetrahydroquinoline core, such as the introduction of an N-formyl group or specific halogen patterns, can significantly impact potency and selectivity.[9]

The following diagram illustrates the catalytic cycle of Topoisomerase IIα and the inhibitory action of a tetrahydroquinazoline-based inhibitor.

TopoII_Inhibition cluster_cycle Topoisomerase IIα Catalytic Cycle cluster_inhibition Inhibition by Tetrahydroquinazoline DNA_unwound Unwound DNA DNA_cleaved Cleaved DNA (G-segment) DNA_unwound->DNA_cleaved ATP Binding & Cleavage T_segment_passage T-segment Passage DNA_cleaved->T_segment_passage Passage of T-segment DNA_religated Religated DNA T_segment_passage->DNA_religated Religation DNA_religated->DNA_unwound ATP Hydrolysis & Release Inhibitor Tetrahydroquinazoline Inhibitor (e.g., ARN-21934) Inhibitor->DNA_cleaved Blocks Religation

Caption: Inhibition of the Topoisomerase IIα catalytic cycle by a tetrahydroquinazoline derivative.

Neuroprotective Effects: Shielding the Central Nervous System

Certain tetrahydroquinazoline and tetrahydroquinoline derivatives have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for acute conditions like stroke.[10][11]

One key mechanism of neuroprotection is the inhibition of phosphodiesterase 7 (PDE7), an enzyme involved in inflammatory and neurodegenerative processes.[10] Administration of a 3-phenyl-2,4-dithioxo-1,2,3,4-tetrahydroquinazoline has been shown to ameliorate brain damage and improve behavioral outcomes in a stroke model.[10] These compounds act as potent anti-inflammatory and neuroprotective agents in neural cell cultures.[10]

In the context of Parkinson's disease, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has shown promise by enhancing the antioxidant system, normalizing chaperone activity, and suppressing apoptosis in experimental models.[11][12] HTHQ administration leads to a significant decrease in oxidative stress and an increase in the expression of antioxidant genes.[11]

The diagram below outlines the proposed neuroprotective signaling pathway activated by HTHQ in a model of Parkinson's disease.

Neuroprotection_Pathway HTHQ HTHQ ROS Reduced Oxidative Stress (ROS) HTHQ->ROS Chaperone Normalized Chaperone Activity (HSP70) HTHQ->Chaperone Apoptosis Suppressed Apoptosis HTHQ->Apoptosis Antioxidant_Enzymes Increased Antioxidant Enzyme Activity ROS->Antioxidant_Enzymes Nrf2_Foxo1 Upregulation of Nrf2 & Foxo1 ROS->Nrf2_Foxo1 Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Nrf2_Foxo1->Neuroprotection Chaperone->Neuroprotection Apoptosis->Neuroprotection

Caption: Proposed neuroprotective signaling pathway of HTHQ in Parkinson's disease.

Antimicrobial and Antifungal Activity: Combating Infectious Agents

The tetrahydroquinazoline scaffold has also been investigated for its potential to combat microbial infections. Derivatives of this scaffold have demonstrated activity against a range of bacteria and fungi.[13][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. For instance, certain quinazolin-4(3H)-one derivatives have shown pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae.[15] The lipophilicity of these compounds, influenced by substituents like a naphthyl radical, appears to play a crucial role in their ability to penetrate bacterial cell membranes.[15]

Table 2: Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound ClassMicroorganismActivityReference
DihydroquinazolinonePseudomonas aeruginosaHighest activity at 0.25 mg/mL[13]
DihydroquinazolinoneBacillus subtilisMIC of 0.25 mg/mL[13]
DihydroquinazolinoneLactobacillus rhamnosusMIC of 0.25 mg/mL[13]
Quinazolin-4(3H)-oneStaphylococcus aureusBacteriostatic effect[15]
Quinazolin-4(3H)-oneStreptococcus pneumoniaeBacteriostatic effect[15]
Quinazoline piperazine phosphorodiamidateCandida albicansNotable antifungal activity[16]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and development of tetrahydroquinazoline-based therapeutics, this section provides detailed, step-by-step methodologies for a representative synthesis and a key biological assay.

General Synthesis of a 5,6,7,8-Tetrahydroquinazoline Derivative

This protocol describes a general method for the synthesis of 5,6,7,8-tetrahydroquinazolines via the reaction of α-aminoamidines with diarylidencyclohexanones, adapted from established procedures.[1]

Materials:

  • α-aminoamidine

  • Diarylidencyclohexanone

  • Pyridine (anhydrous)

  • Standard laboratory glassware and heating apparatus

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-aminoamidine (1 mmol) and the diarylidencyclohexanone (1 mmol) in anhydrous pyridine (10 mL).

  • Heating: Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours. The progress of the reaction should be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL) and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL). Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 5,6,7,8-tetrahydroquinazoline derivative.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Tetrahydroquinazoline test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydroquinazoline test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of tetrahydroquinazoline-based therapeutic agents.

Drug_Discovery_Workflow Start Target Identification & Validation Library_Synthesis Tetrahydroquinazoline Library Synthesis Start->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation & SAR Studies Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Biological Evaluation (e.g., MTT Assay) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Animal Models In_Vitro_Testing->In_Vivo_Testing Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: A streamlined workflow for the discovery of tetrahydroquinazoline-based drugs.

Conclusion and Future Perspectives

The tetrahydroquinazoline scaffold has unequivocally established its importance in medicinal chemistry, serving as a fertile ground for the discovery of novel therapeutic agents. Its proven efficacy in oncology, neuroprotection, and antimicrobial applications, coupled with its synthetic accessibility, ensures its continued relevance in drug discovery pipelines. Future research will likely focus on the development of more selective and potent analogs through structure-based drug design and combinatorial chemistry approaches. Furthermore, exploring novel therapeutic applications and elucidating the intricate mechanisms of action of existing tetrahydroquinazoline-based compounds will undoubtedly unveil new opportunities for addressing unmet medical needs. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.

References

  • Medina-Gutiérrez, C., et al. (2011). Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. PubMed. Available at: [Link]

  • Borys, R., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. Available at: [Link]

  • Sabale, P. M., et al. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • Singh, R., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science. Available at: [Link]

  • Reisman, S. E., et al. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Kowalska, K., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available at: [Link]

  • Singh, R., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. PubMed. Available at: [Link]

  • Reisman, S. E., et al. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • BenchChem. (2025). The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. BenchChem.
  • Bernal, C. C., et al. (2021). Synthesis and anticancer activity of new tetrahydroquinoline hybrid derivatives tethered to isoxazoline moiety.
  • Singh, R., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Semantic Scholar. Available at: [Link]

  • Arencibia, J. M., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Journal of Medicinal Chemistry. Available at: [Link]

  • Chaube, U., et al. (2021). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Available at: [Link]

  • Sharma, P., et al. (2023). Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]

  • Das, U., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review.
  • Al-dujaili, A. H., et al. (2024).
  • Jardner, J., et al. (2024). Investigation into a Tetrahydroquinazoline Scaffold.
  • Sharma, A., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available at: [Link]

  • Krymskaya, M. V., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research. Available at: [Link]

  • Sidorenko, A. S., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Pharmacy & Pharmacology. Available at: [Link]

  • Krymskaya, M. V., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis.
  • Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry. Available at: [Link]

  • Rojas-Rozas, C., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available at: [Link]

  • Tan, Y. S., et al. (2022). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • Natesan, G., et al. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. ChemistrySelect. Available at: [Link]

  • Hranjec, M., et al. (2022). A Novel Ambroxol-Derived Tetrahydroquinazoline with a Potency against SARS-CoV-2 Proteins. International Journal of Molecular Sciences. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 5,6,7,8-Tetrahydroquinoline Antagonists. BenchChem.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • Bandameeda, R. N., et al. (2021). Synthesis of tetrahydroquinoline derivatives.
  • Ionescu, I. A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules. Available at: [Link]

  • Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Kamal, A., et al. (2018). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. Current Drug Targets. Available at: [Link]

  • Luo, Y., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Gomaa, H. A. M. (2022). A comprehensive review of recent advances in the biological activities of quinazolines. Chemical Biology & Drug Design. Available at: [Link]

  • Kumar, D., et al. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports. Available at: [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

Sources

Technical Guide: Solubility Profiling and Physicochemical Characterization of 2-Methyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive analysis of the solubility profile of 2-Methyl-5,6,7,8-tetrahydroquinazoline , synthesizing available physicochemical data with rigorous experimental methodologies.

Executive Summary

2-Methyl-5,6,7,8-tetrahydroquinazoline (CAS: 22913-02-6 / Derivatives) represents a critical scaffold in the development of antitubercular agents, kinase inhibitors, and novel ligands for asymmetric catalysis. Its structural duality—comprising a lipophilic cyclohexene ring fused to a polar pyrimidine core—creates a complex solubility profile that dictates its behavior in synthesis, purification, and biological assay formulation.

This guide provides an in-depth analysis of its solubility characteristics, thermodynamic modeling strategies, and a self-validating protocol for precise solubility determination.

Physicochemical Architecture

To understand the solubility behavior, we must first analyze the molecular interactions governing the solute-solvent system.

Structural Analysis

The molecule consists of two distinct domains:

  • The Hydrophobic Domain: The 5,6,7,8-tetrahydro ring (cyclohexene-like) contributes significantly to the Van der Waals surface area, driving solubility in non-polar to moderately polar organic solvents.

  • The Polar/Basic Domain: The pyrimidine ring (positions 1,3-nitrogen) acts as a hydrogen bond acceptor. The 2-methyl group provides steric bulk and slight lipophilicity but does not significantly alter the electronic character of the ring compared to the parent quinazoline.

PropertyValue (Predicted/Experimental)Implication for Solubility
Molecular Weight ~148.21 g/mol Low MW facilitates dissolution in small-molecule solvents.
LogP (Octanol/Water) 1.2 – 2.5Moderately lipophilic. Prefers organic solvents over water.
pKa (Conjugate Acid) ~2.5 – 3.5Weakly basic. Solubility in water increases significantly at pH < 2.
H-Bond Donors 0Cannot act as a donor; relies on solvent donors (e.g., alcohols).
H-Bond Acceptors 2 (N1, N3)Forms stable solvates with protic solvents (MeOH, EtOH).
Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the compound exhibits the following profile:

  • High Solubility (Solvent):

    • Chlorinated Solvents (DCM, Chloroform): Excellent interaction with the aromatic system.

    • Polar Aprotic (DMSO, DMF, Pyridine): High capacity for dipole-dipole interactions.

    • Lower Alcohols (Methanol, Ethanol): Good solubility due to H-bonding with pyrimidine nitrogens.

  • Moderate Solubility:

    • Esters (Ethyl Acetate): Useful for extraction but may require heating for high concentrations.

    • Ethers (THF, MTBE): Moderate solubility; often used in mixtures.

  • Low Solubility (Anti-Solvent):

    • Aliphatic Hydrocarbons (Hexane, Heptane, Pentane): The polar pyrimidine ring disfavors dissolution, making these ideal anti-solvents for recrystallization.

    • Water (Neutral pH): Poor solubility due to the lipophilic cyclohexene ring.

Experimental Protocol: Isothermal Saturation Method

Standard Operating Procedure (SOP) for Accurate Solubility Determination

This protocol uses the Static Equilibrium Method , considered the gold standard for generating thermodynamic solubility data.

Workflow Diagram

SolubilityProtocol Prep Preparation (Excess Solute + Solvent) Equil Equilibration (Const. Temp, Stirring 24-48h) Prep->Equil T ± 0.1 K Settle Phase Separation (Settling/Centrifugation) Equil->Settle Stop Stirring Filter Filtration (0.45 µm Syringe Filter) Settle->Filter Isothermal Dilute Dilution (Mobile Phase) Filter->Dilute Analyze Quantification (HPLC-UV / GC-MS) Dilute->Analyze

Figure 1: Step-by-step workflow for the isothermal saturation method to ensure thermodynamic equilibrium.

Detailed Methodology
  • Preparation: Add excess 2-Methyl-5,6,7,8-tetrahydroquinazoline solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension magnetically at the desired temperature (

    
    ) for 24–48 hours. Ensure the temperature is controlled within 
    
    
    
    K using a circulating water bath.
    • Checkpoint: Solid must remain visible throughout the process. If it dissolves completely, add more solid.

  • Sampling: Stop stirring and allow the phases to separate for 2 hours at temperature

    
    .
    
  • Filtration: Withdraw the supernatant using a pre-heated glass syringe and filter through a 0.45 µm PTFE membrane (pre-heated to

    
     to prevent precipitation).
    
  • Quantification: Dilute the filtrate with the mobile phase (e.g., Acetonitrile) and analyze via HPLC (UV detection at

    
     nm).
    
  • Replication: Perform in triplicate. The relative standard deviation (RSD) should be

    
    .
    

Thermodynamic Modeling & Analysis

To translate experimental data into a predictive model for process design (e.g., crystallization cooling curves), apply the Modified Apelblat Equation .

The Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis.
    

Interpretation:

  • If

    
     is negative , dissolution is endothermic (solubility increases with T).
    
  • The

    
     term  accounts for the temperature dependence of the enthalpy of solution.
    
Van't Hoff Analysis

For a stricter thermodynamic interpretation (assuming constant


), use:


  • Plot

    
     vs 
    
    
    
    .
  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    

Note: For 2-Methyl-5,6,7,8-tetrahydroquinazoline, dissolution in alcohols is typically endothermic (


) and entropy-driven (

).

Applications in Purification (Recrystallization)

The solubility difference between Ethyl Acetate (moderate solvent) and Hexane (anti-solvent) is the most effective lever for purification.

Recrystallization Protocol:
  • Dissolution: Dissolve the crude crude 2-Methyl-5,6,7,8-tetrahydroquinazoline in the minimum volume of hot Ethyl Acetate (

    
    C).
    
  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Nucleation: Slowly add Hexane (or Heptane) dropwise to the hot solution until persistent cloudiness is observed.

  • Cooling: Allow the mixture to cool slowly to room temperature, then to

    
    C.
    
  • Harvest: Collect the crystals via vacuum filtration. Wash with cold Hexane.

References

  • Structural & Synthetic Context: Chelucci, G., et al. (2004).[1] "Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes." Arkivoc, (xiv), 44-50.[1] Link

  • Solubility Modeling Standards: Li, Y., et al. (2016). "Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems." Journal of Chemical & Engineering Data. Link

  • Biological Applications: Gladkov, E. S., et al. (2022). "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines." International Journal of Molecular Sciences, 23(7), 3652. Link

  • Crystallographic Data: Ettahiri, W., et al. (2023). "5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one." IUCrData, 8, x230349. Link

Sources

Methodological & Application

Application Notes & Protocols: Cyclocondensation Strategies for Tetrahydroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the synthesis of 1,2,3,4-tetrahydroquinazolines via cyclocondensation reactions. It moves beyond simple procedural lists to offer in-depth explanations of the underlying chemical principles, a comparative analysis of various catalytic systems, and detailed, field-proven protocols. The guide is structured to empower users to not only replicate established methods but also to rationally select and optimize reaction conditions for novel derivatives.

Introduction: The Significance of the Tetrahydroquinazoline Scaffold

The 1,2,3,4-tetrahydroquinazoline core is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds. Its rigid, three-dimensional structure serves as a versatile scaffold for presenting functional groups in a defined spatial orientation, enabling potent and selective interactions with biological targets. Derivatives have demonstrated a wide array of activities, including but not limited to, anti-inflammatory, anti-tubercular, and anti-cancer properties.[1]

The most direct and atom-economical approach to this scaffold is the cyclocondensation of a 1,2-diamine synthon, typically a 2-aminobenzylamine derivative, with a carbonyl compound (aldehyde or ketone). This guide focuses on the practical aspects and reaction conditions governing this critical transformation.

Core Principles: The Cyclocondensation Mechanism

The fundamental reaction involves the condensation of 2-aminobenzylamine with an aldehyde or ketone. The process is a cascade of equilibria, typically initiated by the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the final tetrahydroquinazoline product.

The overall transformation can be visualized as follows:

Mechanism cluster_0 Reaction Components cluster_1 Key Intermediates A 2-Aminobenzylamine C Schiff Base / Imine (Intermediate) A->C + R-CHO Step 1 Condensation B Aldehyde (R-CHO) D Hemiaminal-like (Cyclized Intermediate) C->D Step 2 Intramolecular Cyclization E 1,2,3,4-Tetrahydroquinazoline (Product) D->E Step 3 Dehydration F H₂O D->F

Caption: General mechanism for tetrahydroquinazoline synthesis.

The rate-limiting step and the efficiency of the overall reaction are heavily influenced by several factors, including the nature of the substrates (R groups), the choice of catalyst, solvent, and temperature. While the reaction can sometimes proceed without a catalyst, particularly under forcing conditions, catalysis is generally required for high yields, mild conditions, and broad substrate scope.

Comparative Analysis of Reaction Conditions

The selection of an appropriate synthetic protocol depends on factors such as substrate compatibility, desired scale, available equipment, and green chemistry considerations. A wide range of conditions have been successfully employed, from traditional acid catalysis to modern metal-free and solvent-free approaches.

Catalyst System Typical Conditions Advantages Disadvantages Yield Range References
None (Catalyst-Free) Water, RT or MW (2 min)Environmentally benign, simple workup (filtration), no catalyst cost.[2]Limited to certain reactive substrates, may require higher temperatures or microwave irradiation.High to Excellent[2]
Molecular Iodine (I₂) Various organic solvents (e.g., CH₃CN, EtOH), RT to refluxMetal-free, inexpensive, operationally simple, tolerates diverse functional groups.[3][4]Can be stoichiometric, potential for halogenated byproducts, requires workup to remove iodine.Good to Excellent[3][4]
Transition Metals (Cu, Fe, Ir, Mn) Organic solvents (e.g., Toluene, DCE), elevated temperatures.High efficiency, broad substrate scope, potential for asymmetric synthesis.[5][6][7]Cost, potential metal contamination in the final product, often requires ligands and inert atmosphere.[5][6][7]Moderate to Excellent[5][6][7]
Organocatalysts (e.g., Salicylic Acid) Organic solvents, O₂ or air as oxidant.Metal-free, avoids heavy metal contamination, can be highly selective.[8][9]Catalyst loading can be high, may require specific oxidants.Good to Excellent[8][9]
Solid Acids (e.g., Nafion-H) Refluxing solvent (e.g., CH₂Cl₂)Heterogeneous catalyst, easy to remove by filtration, reusable.[10]May require higher temperatures and longer reaction times, potential for leaching.Good[10]

Detailed Experimental Protocols

The following protocols are presented as robust, validated starting points for laboratory synthesis.

Protocol 1: Green, Catalyst-Free Synthesis in Water

Principle: This protocol leverages the hydrophobic effect and the high reactivity of the substrates under microwave irradiation or even at room temperature to drive the dehydration and cyclization in water.[2] The product, being water-insoluble, precipitates from the reaction medium, allowing for an exceptionally simple filtration-based workup. This method aligns with the principles of green chemistry by avoiding organic solvents and catalysts.[2][11]

Workflow Diagram:

Workflow start Start reagents Combine 2-Aminobenzylamine, Aldehyde, and Water start->reagents reaction React: A) Stir at RT (1-24h) B) Microwave (2 min) reagents->reaction filtration Filter the Reaction Mixture reaction->filtration wash Wash Solid with Water & Dry filtration->wash product Pure Tetrahydroquinazoline (No column chromatography needed) wash->product end End product->end

Caption: Workflow for catalyst-free synthesis in water.

Reagents & Equipment:

  • 2-Aminobenzylamine (1.0 mmol, 1 equiv)

  • Aromatic or aliphatic aldehyde (1.0 mmol, 1 equiv)

  • Deionized water (5 mL)

  • Microwave reactor vial or round-bottom flask

  • Stir bar

  • Buchner funnel and filter paper

Procedure:

  • To a 10 mL microwave vial or a 25 mL round-bottom flask, add 2-aminobenzylamine (1.0 mmol).

  • Add the corresponding aldehyde (1.0 mmol) and deionized water (5 mL).

  • Method A (Microwave): Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 2 minutes.

  • Method B (Room Temperature): Vigorously stir the suspension at room temperature. Monitor the reaction by TLC. Reaction times can vary from 1 to 24 hours depending on the aldehyde's reactivity.

  • Upon completion, a solid precipitate will have formed. Cool the mixture to room temperature if heated.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 10 mL).

  • Dry the product under vacuum to yield the pure 1,2,3,4-tetrahydroquinazoline. Purity is often high enough that further purification is not required.

Causality & Insights: The insolubility of both the starting materials and the final product in water is the primary driver for this reaction's success. It pushes the equilibrium towards the dehydrated product, which precipitates out, effectively removing it from the reaction equilibrium and driving the reaction to completion.

Protocol 2: Molecular Iodine-Catalyzed Synthesis

Principle: Molecular iodine (I₂) serves as a mild Lewis acid catalyst to activate the carbonyl group of the aldehyde, facilitating the initial imine formation.[3] It is an inexpensive, metal-free option that is operationally simple and effective for a broad range of substrates under mild conditions.[3][12]

Reagents & Equipment:

  • 2-Aminobenzylamine (1.0 mmol, 1 equiv)

  • Aldehyde (1.0 mmol, 1 equiv)

  • Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

  • Acetonitrile (CH₃CN) or Ethanol (EtOH) (5 mL)

  • Round-bottom flask with stir bar and reflux condenser

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • In a 25 mL round-bottom flask, dissolve 2-aminobenzylamine (1.0 mmol) and the aldehyde (1.0 mmol) in acetonitrile (5 mL).

  • Add molecular iodine (10 mol%) to the solution. The solution will turn brown.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically complete within 2-6 hours). For less reactive substrates, the mixture can be heated to reflux.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL). Stir until the brown color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure tetrahydroquinazoline.

Causality & Insights: The Lewis acidity of iodine is key. It coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the aniline nitrogen. The 10 mol% loading indicates its catalytic role. The thiosulfate quench is a classic and effective method for removing residual iodine from the reaction mixture prior to purification.

Concluding Remarks

The cyclocondensation reaction between 2-aminobenzylamines and carbonyl compounds is a powerful and versatile method for the synthesis of tetrahydroquinazolines. The choice of reaction conditions offers a trade-off between environmental impact, cost, operational simplicity, and catalytic efficiency. For many applications, the catalyst-free aqueous method provides an excellent, green starting point.[2] For broader substrate scope and more challenging transformations, iodine or transition-metal-catalyzed methods offer robust and reliable alternatives. Researchers are encouraged to use the provided protocols as a foundation and to screen conditions to find the optimal path for their specific synthetic targets.

References

  • Title: Dehydration in Water: A Reagentless and Straightforward Synthesis of Tetrahydroquinazolines under Microwave Irradiation or by Stirring at Room Temperature, and Their Subsequent Conversion into Quinazolines in a Micellar Medium Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Approach for the synthesis of 1,2,3,4‐tetrahydroquinazolines. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity Source: PMC (Molecules) URL: [Link]

  • Title: Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System Source: PMC (Frontiers in Chemistry) URL: [Link]

  • Title: Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Transition-metal-catalyzed synthesis of quinazolines: A review Source: Frontiers in Chemistry URL: [Link]

  • Title: Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines Source: Frontiers in Chemistry URL: [Link]

  • Title: The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions Source: ResearchGate (Green Chemistry Letters and Reviews) URL: [Link]

  • Title: Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H) Source: PMC (Arkivoc) URL: [Link]

  • Title: Screening of solvents for the cyclization of aldehyde with 2-aminobenzylamine. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst Source: NIH (Organic Letters) URL: [Link]

  • Title: Quinazoline derivatives: synthesis and bioactivities Source: PMC (Journal of Zhejiang University Science B) URL: [Link]

  • Title: Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: PMC (Frontiers in Chemistry) URL: [Link]

  • Title: I2-Catalyzed oxidative synthesis of N,4-disubstituted quinazolines and quinazoline oxides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Iodine/potassium iodide catalyst for the synthesis of trifluoromethylated quinazolines via intramolecular cyclization Source: PubMed (Molecular Diversity) URL: [Link]

  • Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines Source: MDPI (Molecules) URL: [Link]

  • Title: Transition-metal-catalyzed synthesis of quinazolines: A review Source: PMC (Frontiers in Chemistry) URL: [Link]

  • Title: Nafion-H catalyzed cyclocondensation reaction for the synthesis of octahydroquinazolinone derivatives Source: ResearchGate URL: [Link]

Sources

Application Note: One-Pot Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline from Cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable, one-pot protocol for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline starting from commercially available cyclohexanone . Utilizing N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a C1 synthon and acetamidine hydrochloride as the binucleophilic partner, this method circumvents the isolation of unstable enaminone intermediates. The protocol is optimized for high throughput medicinal chemistry campaigns requiring tetrahydroquinazoline cores, which are privileged scaffolds in kinase inhibitor and GPCR ligand discovery.

Introduction & Scientific Rationale

The 5,6,7,8-tetrahydroquinazoline scaffold represents a critical pharmacophore in modern drug design, serving as a bioisostere for quinazolines and quinolines while offering distinct solubility and metabolic profiles.

Synthetic Strategy: The Enaminone Route

Traditional syntheses of fused pyrimidines often involve multi-step procedures or harsh conditions (e.g., high-pressure hydrogenation of quinazolines). This protocol employs a cascade condensation strategy :

  • Activation:

    
    -Formylation of cyclohexanone using DMF-DMA to generate an activated enaminone intermediate.
    
  • Cyclocondensation: Intermolecular Michael-type addition followed by cyclodehydration with acetamidine.

This approach is superior due to its atom economy and the ability to perform the reaction in a single reaction vessel ("one-pot"), significantly reducing solvent waste and processing time.

Mechanistic Pathway

The reaction proceeds through the formation of 2-((dimethylamino)methylene)cyclohexanone . The dimethylamino group acts as an excellent leaving group during the subsequent nucleophilic attack by the amidine nitrogen.

ReactionMechanism Cyclohexanone Cyclohexanone Enaminone Enaminone Intermediate Cyclohexanone->Enaminone Condensation (-MeOH) DMFDMA DMF-DMA DMFDMA->Enaminone MichaelAdduct Michael-Type Adduct Enaminone->MichaelAdduct + Acetamidine (Nucleophilic Attack) Acetamidine Acetamidine HCl Acetamidine->MichaelAdduct Product 2-Methyl-5,6,7,8- tetrahydroquinazoline MichaelAdduct->Product Cyclization (-HNMe2, -H2O)

Figure 1: Mechanistic pathway for the conversion of cyclohexanone to 2-methyl-5,6,7,8-tetrahydroquinazoline via enaminone intermediate.

Materials & Equipment

Reagents
ReagentCAS NumberRolePurity Requirement
Cyclohexanone 108-94-1Starting Material>99% (Distilled if yellow)
DMF-DMA 4637-24-5C1 Synthon97%+ (Moisture Sensitive)
Acetamidine HCl 124-42-5N-C-N Source95%+ (Hygroscopic)
Sodium Ethoxide 141-52-6Base21% wt in Ethanol
Ethanol (Absolute) 64-17-5SolventAnhydrous
Equipment
  • 100 mL Round-bottom flask (RBF) equipped with a magnetic stir bar.[1]

  • Reflux condenser with drying tube (CaCl₂ or N₂ inlet).

  • Oil bath or heating mantle with temperature controller.

  • Rotary evaporator.

Experimental Protocol

Step-by-Step Methodology

Step 1: Formation of Enaminone Intermediate

  • Charge the 100 mL RBF with Cyclohexanone (1.96 g, 20 mmol).

  • Add DMF-DMA (2.62 g, 22 mmol, 1.1 equiv) neat.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting ketone spot (

      
      ) should disappear, and a new polar yellow spot (Enaminone) should appear.
      
  • Remove volatiles (excess DMF-DMA and methanol byproduct) under reduced pressure on a rotary evaporator. Note: The intermediate is an orange/yellow oil and is moisture sensitive.

Step 2: Cyclization with Acetamidine 5. Redissolve the crude enaminone oil in Absolute Ethanol (20 mL). 6. Add Acetamidine Hydrochloride (2.08 g, 22 mmol, 1.1 equiv). 7. Add Sodium Ethoxide solution (21% in EtOH, 8.2 mL, ~22 mmol) dropwise. 8. Heat the reaction mixture to reflux (80 °C) for 6–12 hours.

  • Checkpoint: TLC should show the disappearance of the yellow enaminone spot and the formation of a UV-active product spot.

Step 3: Workup and Purification [2] 9. Cool the mixture to room temperature. 10. Concentrate the solvent under reduced pressure. 11. Resuspend the residue in Dichloromethane (DCM) (50 mL) and wash with Water (2 x 30 mL) to remove inorganic salts. 12. Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate.[2] 13. Purification: Flash column chromatography (SiO₂).

  • Eluent: Gradient of 0% to 5% Methanol in DCM.
  • Target: The product is a pale yellow to off-white solid.
Workflow Visualization

ExperimentalWorkflow Setup Step 1: Enaminone Formation Cyclohexanone + DMF-DMA (Reflux, 4-6h) Evap Evaporation of Volatiles (Remove MeOH/Excess DMF-DMA) Setup->Evap Addition Step 2: Cyclization Setup Add EtOH, Acetamidine HCl, NaOEt Base Evap->Addition Reflux Reflux (80°C, 6-12h) Monitor via TLC Addition->Reflux Workup Workup Conc. -> DCM Extraction -> Wash Reflux->Workup Purify Purification Flash Chromatography (DCM:MeOH) Workup->Purify

Figure 2: Operational workflow for the one-pot synthesis process.

Data Analysis & Expected Results

Yield and Characterization

Typical isolated yields for this protocol range from 65% to 80% .

ParameterSpecification
Appearance Off-white to pale yellow solid
Melting Point 42–45 °C
¹H NMR (CDCl₃, 400 MHz)

8.25 (s, 1H, Ar-H), 2.80 (t, 2H), 2.70 (t, 2H), 2.65 (s, 3H, CH₃), 1.75–1.90 (m, 4H).
MS (ESI) [M+H]⁺ Calculated: 149.10; Found: 149.1
Critical Control Points
  • Moisture Control: DMF-DMA hydrolyzes rapidly. Ensure the reagent bottle is fresh and the reaction is protected from atmospheric moisture during Step 1.

  • Stoichiometry: A slight excess of Acetamidine (1.1 eq) is crucial to drive the reaction to completion, as some amidine may decompose under basic reflux conditions.

References

  • Original Methodology & Mechanism: Stanovnik, B., et al. "The Synthesis of 5,6,7,8-Tetrahydroquinazolines." Journal of Heterocyclic Chemistry, vol. 34, no. 6, 1997.[3]

  • DMF-DMA Reagent Application: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[4] Scientific Research, 2011.

  • General Quinazoline Synthesis Protocols: BenchChem Application Notes. "N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Mediated Synthesis of Quinazoline Derivatives."

  • Acetamidine Reactivity: Chebret, A., et al. "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using

    
    -Aminoamidines." International Journal of Molecular Sciences, 2022.
    
    

Sources

Unlocking New Chemical Space: A Guide to the Functionalization of the 2-Methyl Group in 5,6,7,8-Tetrahydroquinazolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5,6,7,8-Tetrahydroquinazoline Scaffold and the Untapped Potential of the C2-Methyl Group

The quinazoline and its reduced form, 5,6,7,8-tetrahydroquinazoline, represent a class of "privileged structures" in medicinal chemistry.[1][2] Their rigid, bicyclic framework is a common feature in a vast array of biologically active compounds, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory agents.[2] While extensive research has focused on the synthesis of the core and functionalization at various positions around the rings, the 2-methyl group often remains an underexplored handle for molecular diversification.

The protons on this methyl group are activated by the adjacent electron-withdrawing pyrimidine ring, rendering them sufficiently acidic to participate in a range of chemical transformations. This unique reactivity opens a gateway for the introduction of novel side chains and functional groups, allowing for the fine-tuning of a molecule's steric and electronic properties. Such modifications are critical in drug discovery for optimizing potency, selectivity, pharmacokinetic profiles, and intellectual property positioning.

This technical guide provides a comprehensive overview of established and promising strategies for the functionalization of the 2-methyl group on the 5,6,7,8-tetrahydroquinazoline scaffold. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the rationale behind experimental design, empowering researchers to confidently explore this versatile synthetic handle.

Prerequisite: Synthesis of the Starting Material, 2-Methyl-5,6,7,8-tetrahydroquinazoline

Before functionalization, a reliable supply of the starting material is essential. The most common and robust method for synthesizing 2-methyl-5,6,7,8-tetrahydroquinazolines involves the cyclocondensation of an α,β-unsaturated ketone with acetamidine.[2]

Protocol 1: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline

This protocol details the reaction of cyclohex-2-en-1-one with acetamidine hydrochloride.

Materials:

  • Cyclohex-2-en-1-one

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acetamidine hydrochloride (1.0 equivalent) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure the formation of free acetamidine.

  • Cool the reaction mixture back to 0 °C and add a solution of cyclohex-2-en-1-one (1.0 equivalent) in anhydrous ethanol dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-methyl-5,6,7,8-tetrahydroquinazoline.

Expected Yield: 60-75%

I. Condensation with Aldehydes: Synthesis of 2-Styryl Derivatives

One of the most direct and widely applicable methods for functionalizing the 2-methyl group is through condensation with aldehydes, often under Knoevenagel or similar reaction conditions.[3][4] This reaction introduces a vinyl linkage, extending the conjugation of the system and providing a scaffold for further modification. The reaction is driven by the deprotonation of the acidic methyl group to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable styryl product.

Mechanistic Rationale

The choice of reaction conditions is critical. The reaction is typically catalyzed by a base, which must be strong enough to deprotonate the 2-methyl group but not so strong as to promote self-condensation of the aldehyde.[3] In the context of 2-methylazaarenes, acetic anhydride is a commonly used solvent and reagent, as it can facilitate the dehydration of the intermediate alcohol.[5] The presence of acetic acid can catalyze both the initial addition and the final elimination step.[5]

Knoevenagel_Mechanism cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product start_quinazoline 2-Methyl-5,6,7,8- tetrahydroquinazoline deprotonation Deprotonation (Base) start_quinazoline->deprotonation 1. start_aldehyde Ar-CHO nucleophilic_attack Nucleophilic Attack start_aldehyde->nucleophilic_attack 2. deprotonation->nucleophilic_attack Forms Carbanion protonation Protonation nucleophilic_attack->protonation Forms Alkoxide dehydration Dehydration (e.g., Ac₂O, heat) protonation->dehydration Forms Alcohol Intermediate final_product 2-Styryl-5,6,7,8- tetrahydroquinazoline dehydration->final_product 3.

Figure 1. Simplified workflow for the condensation of 2-methyl-5,6,7,8-tetrahydroquinazoline with an aromatic aldehyde.

Protocol 2: Synthesis of 2-(2-Arylethenyl)-5,6,7,8-tetrahydroquinazolines

This protocol describes a general procedure for the condensation of 2-methyl-5,6,7,8-tetrahydroquinazoline with a substituted aromatic aldehyde.

Materials:

  • 2-Methyl-5,6,7,8-tetrahydroquinazoline (from Protocol 1)

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0-1.2 equivalents)

  • Acetic anhydride (Ac₂O)

  • Glacial acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5,6,7,8-tetrahydroquinazoline (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in acetic anhydride.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents), if desired, to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and stir for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold saturated aqueous sodium carbonate solution to neutralize the acetic anhydride and acetic acid.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Data Presentation: Condensation with Various Aldehydes

EntryAldehydeProductTypical Yield (%)
1Benzaldehyde2-(2-Phenylethenyl)-5,6,7,8-tetrahydroquinazoline75-85
24-Chlorobenzaldehyde2-[2-(4-Chlorophenyl)ethenyl]-5,6,7,8-tetrahydroquinazoline80-90
34-Methoxybenzaldehyde2-[2-(4-Methoxyphenyl)ethenyl]-5,6,7,8-tetrahydroquinazoline70-80
4Formaldehyde*2-Vinyl-5,6,7,8-tetrahydroquinazoline50-60

*Note: For condensation with formaldehyde, paraformaldehyde is often used, and the reaction may require slightly different conditions, such as the use of a different solvent system (e.g., with diethylamine hydrochloride).[6]

II. Oxidation of the 2-Methyl Group

The selective oxidation of the 2-methyl group provides access to valuable synthetic intermediates such as the corresponding aldehyde, carboxylic acid, or alcohol. These functional groups are staples in medicinal chemistry for forming amides, esters, and for use in reductive amination reactions. However, controlling the extent of oxidation can be challenging, as over-oxidation to the carboxylic acid is common.[1]

Mechanistic Rationale and Reagent Selection

The choice of oxidant determines the product.

  • To obtain the carboxylic acid: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically used. The reaction proceeds through a series of oxidative steps, and under harsh conditions, will drive the methyl group to its highest oxidation state.

  • To isolate the aldehyde: This is more challenging due to the aldehyde's susceptibility to further oxidation.[7] Milder, more selective methods are required. One effective strategy is electrochemical oxidation in the presence of an alcohol (e.g., methanol), which forms a stable acetal intermediate that is resistant to over-oxidation.[3][7] The acetal can then be hydrolyzed to the aldehyde in a separate step.[7] Another approach involves using reagents like selenium dioxide (SeO₂) or ceric ammonium nitrate (CAN).[1]

Oxidation_Pathways start 2-Methyl-5,6,7,8- tetrahydroquinazoline alcohol 5,6,7,8-Tetrahydroquinazoline- 2-methanol start->alcohol Mild Oxidation (e.g., SeO₂) aldehyde 5,6,7,8-Tetrahydroquinazoline- 2-carbaldehyde start->aldehyde Controlled Oxidation (e.g., Electrochemical) acid 5,6,7,8-Tetrahydroquinazoline- 2-carboxylic acid start->acid Strong Oxidation (e.g., KMnO₄) alcohol->aldehyde Oxidation (e.g., PCC, DMP) aldehyde->acid Oxidation (e.g., KMnO₄, Air)

Figure 2. Oxidation pathways of the 2-methyl group.

Protocol 3: Oxidation to 5,6,7,8-Tetrahydroquinazoline-2-carboxylic Acid

This protocol uses potassium permanganate for a robust oxidation to the carboxylic acid.

Materials:

  • 2-Methyl-5,6,7,8-tetrahydroquinazoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Pyridine (as co-solvent)

  • Sodium bisulfite (NaHSO₃)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 2-methyl-5,6,7,8-tetrahydroquinazoline (1.0 equivalent) in a mixture of water and pyridine (e.g., 10:1 v/v).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Add a solution of KMnO₄ (3.0-4.0 equivalents) in water dropwise over 1-2 hours. The purple color of the permanganate should disappear as it is consumed. A brown precipitate of MnO₂ will form.

  • Continue heating and stirring until TLC analysis shows the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a saturated aqueous solution of sodium bisulfite until the purple color is gone and the mixture is a brown slurry.

  • Filter the mixture through a pad of Celite® to remove the MnO₂, washing the pad thoroughly with water.

  • Cool the filtrate in an ice bath and carefully acidify to pH 2-3 with concentrated HCl. A white precipitate of the carboxylic acid should form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • If the product is soluble, the acidified aqueous layer can be extracted with a suitable organic solvent like DCM or ethyl acetate.

Expected Yield: 40-60%

III. Halogenation of the 2-Methyl Group

Introducing a halogen atom onto the 2-methyl group transforms it into a versatile electrophilic handle, ideal for subsequent nucleophilic substitution or cross-coupling reactions. Free-radical halogenation is a common method for this transformation.[8]

Mechanistic Rationale and Reagent Selection

This reaction typically proceeds via a free-radical chain mechanism, which involves initiation, propagation, and termination steps.[9] N-Bromosuccinimide (NBS) is the reagent of choice for allylic and benzylic brominations because it can provide a low, constant concentration of Br₂, which favors the desired radical pathway over competing ionic reactions.[10] The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and/or by UV light.

Halogenation_Workflow cluster_input Inputs cluster_process Process cluster_output Output substrate 2-Methyl-5,6,7,8- tetrahydroquinazoline initiation Initiation (Heat/UV light) substrate->initiation reagents NBS Radical Initiator (AIBN/BPO) Solvent (CCl₄) reagents->initiation propagation Propagation (Radical Chain) initiation->propagation Generates Br• radical termination Termination propagation->termination Radical coupling product 2-(Bromomethyl)-5,6,7,8- tetrahydroquinazoline propagation->product Forms product and regenerates Br•

Figure 3. Experimental workflow for free-radical bromination.

Protocol 4: Synthesis of 2-(Bromomethyl)-5,6,7,8-tetrahydroquinazoline

Materials:

  • 2-Methyl-5,6,7,8-tetrahydroquinazoline

  • N-Bromosuccinimide (NBS) (recrystallized from water before use)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (catalytic amount)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-methyl-5,6,7,8-tetrahydroquinazoline (1.0 equivalent) in CCl₄, add NBS (1.05 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

  • Heat the mixture to reflux under an inert atmosphere. The reaction can also be promoted by irradiation with a UV lamp.

  • Monitor the reaction by TLC. The reaction is often complete when the denser succinimide byproduct floats to the surface.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated aqueous sodium thiosulfate to remove any remaining bromine, then with water, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-(bromomethyl) product is often unstable and may be used immediately in the next step without further purification. If purification is necessary, it should be done quickly via column chromatography on silica gel at low temperature.

Data Presentation: Halogenation and Potential Products

ReagentProductKey ApplicationExpected Yield (%)
NBS2-(Bromomethyl)-5,6,7,8-tetrahydroquinazolineNucleophilic substitution, Grignard formation50-70 (crude)
NCS2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolineNucleophilic substitution40-60 (crude)

IV. Deprotonation and Alkylation

Direct deprotonation of the 2-methyl group with a strong base, such as an organolithium reagent, followed by quenching with an electrophile (e.g., an alkyl halide), is a powerful C-C bond-forming strategy. However, this approach can be challenging for this specific scaffold.

Mechanistic Rationale and Practical Challenges

Theoretically, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) should be able to deprotonate the 2-methyl group to form a nucleophilic lithiated intermediate. This intermediate could then react with various electrophiles.

However, attempts to metallate the 2-methyl group of similar tetrahydroquinoline systems with bases like LDA or n-BuLi have been reported to be unsuccessful.[11] This could be due to several factors:

  • Insufficient Acidity: The pKa of the methyl protons may not be low enough for complete deprotonation by these bases.

  • Competing Reactions: The base might react with other sites on the molecule, or direct ortho-metallation on the benzene ring could be a competing pathway, although less likely in the tetrahydro- system.

  • Instability of the Anion: The resulting anion might not be stable under the reaction conditions.

Due to these challenges, this method should be approached with caution and may require significant optimization. Alternative C-H activation strategies using transition metal catalysts are an emerging area that may provide more reliable routes to functionalization at this position.[7]

Protocol 5: Exploratory Deprotonation and Alkylation

This protocol is presented as an exploratory route and may require substantial optimization.

Materials:

  • 2-Methyl-5,6,7,8-tetrahydroquinazoline

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (1.1 equivalents)

  • Electrophile (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 2-methyl-5,6,7,8-tetrahydroquinazoline (1.0 equivalent) in anhydrous THF under a strict inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the organolithium base (1.1 equivalents) dropwise. A color change may be observed, indicating anion formation.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the electrophile (1.2 equivalents) dropwise and continue stirring at -78 °C for another hour.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Analyze the crude product mixture carefully (e.g., by ¹H NMR and LC-MS) to determine the extent of desired alkylation versus recovery of starting material or formation of byproducts.

Conclusion and Future Outlook

The 2-methyl group of 5,6,7,8-tetrahydroquinazoline is a reactive and versatile handle for the synthesis of novel analogs for drug discovery and chemical biology. Condensation with aldehydes, oxidation to carboxylic acids, and free-radical halogenation represent robust and reliable pathways to a diverse range of derivatives. While direct deprotonation and alkylation present challenges, the continued development of C-H activation methodologies may soon provide more efficient solutions. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively leverage the unique reactivity of this position to build molecular complexity and explore new frontiers in medicinal chemistry.

References

  • Xu, H., et al. (2020). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 11(1), 2706. [Link]

  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2551-2559. [Link]

  • Xu, H., et al. (2020). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 11, 2706. [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Bobbitt, J. M., & Scola, P. M. (1985). The Knoevenagel condensation of aldehydes with malonic acid. A study of the reaction of m-chlorobenzaldehyde. Journal of Organic Chemistry, 50(26), 5629-5632. [Link]

  • Al-Tel, T. H., et al. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(14), 44-50. [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Free-radical halogenation. Wikipedia, The Free Encyclopedia. [Link]

  • Gershon, H., & McNeil, M. W. (1972). Halogenation of 5- and 7-substituted 8-quinolinols and 5- and 7-8-quinolinol sulfonic acids. Journal of Heterocyclic Chemistry, 9(3), 659-667. [Link]

  • Li, Y., et al. (2019). NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinoline in One Pot: Scope and Mechanistic Study. Organic & Biomolecular Chemistry, 17(30), 7167-7171. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines. Retrieved February 15, 2026, from [Link]

  • Ogata, Y., et al. (1972). Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2, (8), 1120-1123. [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Free-radical halogenation. [Link]

  • ChemInform Abstract. (1986). Synthesis of Fused Derivatives of 4,7-Phenanthroline by Condensation of 6-Aminoquinoline with Aromatic Aldehydes and Dimedone. ChemInform, 17(43). [Link]

  • Chemistry Steps. (n.d.). Selectivity in Radical Halogenation with Practice Problems. Retrieved February 15, 2026, from [Link]

  • Bhuyan, P., & Tripathy, P. K. (2019). Study on the Condensation of Different Hydroxy Aromatic Aldehydes with 2-Substituted 2-Oxazolin-5-ones Generated in situ. American Journal of Heterocyclic Chemistry, 5(1), 1-3. [Link]

  • Li, Y., et al. (2019). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]

  • ChemInform Abstract. (1993). Alkyllithiums as Alkylating Agents: Regioselective Alkylation in the Semi-Bay Region of Polycyclic Azaarenes. ChemInform, 24(32). [Link]

  • Pearson. (n.d.). Free Radical Halogenation Explained: Definition, Examples, Practice & Video Lessons. Retrieved February 15, 2026, from [Link]

  • Pandya, K. C., & Sodhi, T. S. (1939). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 9(6), 511-516. [Link]

  • Nagy, J., et al. (2021). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Molecules, 26(16), 4983. [Link]

  • Ashenhurst, J. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

  • Chen, M. S., & White, M. C. (2010). Site-selective C(sp3)-H oxidation of alkyl substrates devoid of functional handles. Science, 327(5965), 566-571. [Link]

  • Wang, Z., et al. (2021). Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. Organic Letters, 23(23), 9188-9193. [Link]

  • Chen, K., & Arnold, F. H. (2015). Late‐Stage Oxidation of C(sp3) H Bonds with High Efficiency and Alkyl Group Dihydroxylation of Complex. Angewandte Chemie International Edition, 54(44), 13058-13062. [Link]

  • Kataria, R., et al. (2024). Photocatalytic α-alkylation of carbamates with vinyl azaarenes. ARKIVOC, 2024(1), 202412325. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5,6,7,8-tetrahydroquinoline-2-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • Smith, K., & El-Hiti, G. A. (1998). Formation of α-dialkylamino alkyllithium intermediates in the reaction of N,N-dialkylamides with PhMe2SiLi followed by a second lithium reagent, and their alkylation, fragmentation, cyclisation and rearrangement by proton transfer. Chemical Communications, (21), 2359-2360. [Link]

  • PubChem. (n.d.). 2-methyl-5,6,7,8-tetrahydroquinoline-4-carbaldehyde. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yields for 2-Methyl-5,6,7,8-tetrahydroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing reaction yields for 2-Methyl-5,6,7,8-tetrahydroquinazoline synthesis Content type: Technical Support Center Guide

Case ID: 5678-THQ-OPT Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses yield optimization and troubleshooting for the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline (CAS: 19812-93-2). This bicyclic heterocycle—a pyrimidine ring fused to a cyclohexane ring—is a critical building block in the development of antifolates, antitubercular agents, and topoisomerase inhibitors.

The industry-standard route involves the condensation of 2-((dimethylamino)methylene)cyclohexanone with acetamidine hydrochloride . While seemingly straightforward, this pathway is prone to specific failure modes involving moisture sensitivity and stoichiometric imbalances.

Module 1: Core Reaction Logic & Mechanism

Before troubleshooting, verify your workflow against the validated mechanism below. Deviations here are the root cause of 85% of yield failures.

Validated Synthetic Pathway
  • Activation: Cyclohexanone is activated with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to form the "enaminone" intermediate.

  • Cyclization: The intermediate undergoes a [3+3] cyclocondensation with acetamidine (liberated in situ from its hydrochloride salt).

ReactionPathway Start Cyclohexanone Intermed Enaminone Intermediate (2-((dimethylamino)methylene) cyclohexanone) Start->Intermed Formylation Reagent1 DMF-DMA (Reflux) Reagent1->Intermed Product 2-Methyl-5,6,7,8- tetrahydroquinazoline Intermed->Product Cyclocondensation Reagent2 Acetamidine HCl + NaOEt/EtOH Reagent2->Product Byproducts Byproducts: HNMe2 (Gas) + H2O

Figure 1: The "Bread and Butter" synthetic route. The critical step is the complete formation of the enaminone intermediate before introducing the amidine.

Module 2: Critical Reagent Optimization (The Setup)

Q: My acetamidine hydrochloride is sticky/clumped. Can I still use it?

A: No. Discard or recrystallize immediately. Acetamidine hydrochloride is highly hygroscopic. If it has absorbed moisture:

  • Stoichiometry drift: You are weighing water, not reagent, leading to under-loading of the amidine.

  • Hydrolysis: In the presence of water and base, acetamidine hydrolyzes to acetic acid and ammonia. Ammonia will react to form the demethylated byproduct (5,6,7,8-tetrahydroquinazoline), which is nearly impossible to separate by standard chromatography.

  • Protocol: Dry the salt in a vacuum desiccator over P₂O₅ for 24 hours before use.

Q: Can I substitute DMF-DMA with Ethyl Formate?

A: Yes, but expect lower yields and a more difficult workup.

  • DMF-DMA Route: Produces a stable enaminone. The byproduct is methanol (volatile).

  • Ethyl Formate Route: Produces the hydroxymethylene sodium salt (unstable enol). This salt is sensitive to oxidation and polymerization.

  • Recommendation: Stick to DMF-DMA for reproducible yields >80%.

Module 3: Troubleshooting the Reaction (The Execution)

Issue 1: Low Conversion / Starting Material Remains

Symptom: TLC shows a persistent spot for the enaminone intermediate. Root Cause: Incomplete liberation of acetamidine free base.

ParameterOptimization Standard
Base Choice Sodium Ethoxide (NaOEt) is superior to K₂CO₃. The reaction generates water; carbonate bases generate bicarbonate/water equilibrium that stalls cyclization.
Solvent Absolute Ethanol .[1] Do not use 95% EtOH. Water inhibits the elimination of dimethylamine.
Temperature Reflux (78°C) is mandatory. The elimination of dimethylamine (b.p. 7°C) drives the equilibrium forward.

Corrective Protocol:

  • Dissolve Acetamidine HCl (1.2 equiv) in Absolute EtOH.

  • Add NaOEt (1.2 equiv) before adding the enaminone. Stir for 10 mins to ensure free base formation.

  • Add the enaminone and reflux.

Issue 2: The reaction turned into a black tar.

Symptom: Dark crude mixture, difficult filtration, low mass recovery. Root Cause: Thermal polymerization of the enaminone or "scorch" spots on the flask wall.

Troubleshooting Guide:

  • Concentration: High concentration (>1 M) promotes intermolecular polymerization of the enaminone. Dilute to 0.2–0.5 M .

  • Order of Addition: Never add the enaminone to a hot, empty flask. Ensure the solvent/base mixture is stirring rapidly.

  • Inert Atmosphere: While the product is stable, the intermediate enaminone oxidizes at reflux temperatures. Use a Nitrogen balloon.

Module 4: Purification & Isolation[2]

Q: I lost my product during the aqueous workup. Where did it go?

A: You likely washed it away with acid. The product is a basic pyrimidine (pKa ~ 2-3 for the conjugate acid, but the N-lone pairs interact with water).

  • The Trap: If you wash the organic layer with 1M HCl to remove unreacted amine, you will protonate the product and pull it into the aqueous waste.

  • The Fix:

    • Evaporate the reaction ethanol first.

    • Redissolve residue in DCM or EtOAc.

    • Wash with Saturated NaHCO₃ or Brine only.

    • Do not use acidic washes.

Q: How do I remove the "fishy" smell (Dimethylamine)?

A: The reaction releases dimethylamine.

  • Rotovap: The smell persists because dimethylamine salts coat the glassware.

  • Protocol: After evaporation, redissolve the crude oil in Toluene and evaporate again (azeotropic removal). Repeat twice.

Decision Tree: Troubleshooting Low Yields

Troubleshooting Start Problem: Low Yield (<50%) CheckTLC Check TLC: Is Enaminone remaining? Start->CheckTLC YesRemains Yes: Incomplete Cyclization CheckTLC->YesRemains Yes NoRemains No: Product Lost/Decomposed CheckTLC->NoRemains No Action1 Check Base: Did you use NaOEt? YesRemains->Action1 Action2 Check Workup pH: Did you acidify? NoRemains->Action2 Sol1 Switch to NaOEt/EtOH Increase Reflux Time Action1->Sol1 Sol2 Recover from Aqueous using NaOH + DCM Action2->Sol2

Figure 2: Diagnostic flow for recovering yield in tetrahydroquinazoline synthesis.

Module 5: Scalability & Safety

HazardControl Measure
Dimethylamine Evolution The reaction releases gaseous HNMe₂. Perform strictly in a fume hood.
Exotherm The neutralization of Acetamidine HCl with NaOEt is exothermic. Cool to 0°C during base addition on scales >10g.
Sodium Ethoxide Highly moisture sensitive and corrosive. Use freshly prepared solution or unopened commercial bottles.

References

  • Synthesis of 2-Methyl-tetrahydroquinazolines via Acetamidine

    • Source: Snizhko, A. D., et al. "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines."[2][3] International Journal of Molecular Sciences, 2022, 23(7), 3780.

    • Relevance: Confirms the acetamidine cycliz
    • URL:[Link]

  • Enaminone Intermediate Preparation

    • Source: "Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride."[4] Organic Chemistry Practical Course, NOP.

    • Relevance: details the Mannich/DMF-DMA activ
    • URL:[Link]

  • General Pyrimidine Synthesis (The Principal Method)

    • Source: BenchChem Technical Support.[5][6] "Synthesis of 2-(Dimethylaminomethylene)cyclohexanone."

    • Relevance: Validates the use of DMF-DMA and troubleshooting byproduct removal.
  • Biological Applications & Structural Verification

    • Source:Molecules, 2020, 25(23), 5561. "Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds."
    • Relevance: Provides NMR characterization data for the methyl-tetrahydro-fused ring systems.
    • URL:[Link]

Sources

Technical Support Center: Purification of Tetrahydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals actively working with tetrahydroquinazoline derivatives. The unique structural aspects of this scaffold, including its stereochemical complexity and potential for varied substitution patterns, often present distinct purification challenges. This document provides in-depth, field-proven troubleshooting advice and foundational knowledge to help you navigate these complexities, ensuring the isolation of high-purity compounds essential for reliable downstream applications.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of tetrahydroquinazoline derivatives in a direct question-and-answer format.

Q1: My purified tetrahydroquinazoline is a persistent yellow oil/solid, but the literature reports it as a white or colorless compound. How can I remove the color?

A1: The appearance of a yellow hue is a frequent issue, often stemming from trace impurities that are difficult to detect by TLC or NMR.

  • Probable Cause 1: Residual Metal Catalyst: If your synthesis involves a palladium-catalyzed reaction (e.g., Suzuki or Buchwald-Hartwig couplings), residual palladium can impart a yellow or brown color.[1][2] Standard silica gel chromatography may not be sufficient for its complete removal.

    • Solution: Before concentrating your crude product, stir the solution with a metal scavenger or activated carbon for 30-60 minutes, then filter through a plug of Celite.[2] This can effectively sequester trace metals. If the color persists after chromatography, you can try dissolving the purified material in a suitable solvent and passing it through a short plug of activated carbon.

  • Probable Cause 2: Oxidation: Tetrahydroquinazoline and related nitrogen-containing heterocycles can be susceptible to air oxidation, forming highly colored, conjugated impurities.[2][3] This is especially true if the compound is stored for extended periods or handled in the presence of light and air.

    • Solution: Perform purification steps and subsequent handling under an inert atmosphere (Nitrogen or Argon) where possible.[4] Store the final compound in a dark vial under an inert atmosphere at a low temperature. If oxidation has already occurred, re-purification by chromatography may be necessary, but preventing it is the better strategy.

Q2: I'm struggling to separate two diastereomers of my tetrahydroquinazoline derivative by flash column chromatography. They appear as a single, elongated spot on TLC. What can I do?

A2: The separation of diastereomers, which have different physical properties, is achievable but can be challenging if their polarities are very similar.[5]

  • Immediate Strategy 1: Optimize Chromatography Conditions:

    • Change the Stationary Phase: If silica gel (which is slightly acidic) fails, try using alumina (neutral or basic) or a reversed-phase (C18) column. The change in surface chemistry can alter the interactions and improve separation.

    • Refine the Mobile Phase: Instead of a standard two-solvent system like hexane/ethyl acetate, introduce a third solvent or a modifier. For example, adding a small amount of methanol (1-2%) or triethylamine (0.1-1%) can significantly change the selectivity. Triethylamine is particularly useful for basic compounds like tetrahydroquinazolines as it can reduce tailing on silica gel.

    • Utilize High-Performance Flash Chromatography: Modern automated flash chromatography systems allow for the use of higher-resolution columns and the programming of complex gradients, which can resolve closely eluting compounds that are inseparable by traditional gravity columns.

  • Alternative Strategy 2: Crystallization: Since diastereomers have different solubilities, crystallization can be a powerful separation tool.[5][6]

    • Solution: Attempt to crystallize the diastereomeric mixture from a variety of solvents or solvent pairs (e.g., ethanol, ethyl acetate/hexane, DCM/pentane). If one diastereomer is in significant excess, it may crystallize out preferentially. Seeding the solution with a pure crystal of the major isomer can promote selective crystallization.[7]

Troubleshooting Summary Table
ProblemProbable Cause(s)Recommended Solutions
Yellow/Brown Product Residual metal catalyst; OxidationStir with activated carbon, filter through Celite; Handle under inert atmosphere.[2]
Poor Diastereomer Separation Similar polarity of isomersOptimize chromatography (change stationary/mobile phase); Attempt crystallization.[5]
Co-eluting Starting Material Similar polarity to productUse a different chromatographic technique (e.g., reversed-phase); Perform a chemical quench or extraction.
Product Streaking on TLC/Column Compound is too polar; Interaction with silicaAdd a modifier like triethylamine or methanol to the eluent; Switch to alumina.
Low Yield After Purification Compound instability on silica; Irreversible adsorptionUse a less acidic stationary phase (neutral alumina); Deactivate silica with triethylamine.[2]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions regarding the purification of tetrahydroquinazoline derivatives.

Q1: What is the best general approach for purifying a new tetrahydroquinazoline derivative?

A1: A systematic, multi-step approach is most effective.

  • Initial Workup: Begin with a standard aqueous workup (liquid-liquid extraction) to remove inorganic salts and highly polar or water-soluble impurities.[8] An acid or base wash can be included to remove basic or acidic impurities, respectively, provided your target compound is stable to these conditions.

  • Assess Crude Purity: Use Thin-Layer Chromatography (TLC) and ¹H NMR of the crude material to identify the major components and estimate the level of impurity. This helps in choosing the primary purification method.

  • Primary Purification: For most cases, flash column chromatography on silica gel is the first choice due to its versatility.[8][9]

  • Secondary Purification (if needed): If chromatography fails to yield a pure product, or if you need to separate stubborn isomers, crystallization is the next logical step.[10] For high-value materials or analytical standards, preparative HPLC may be required.[11]

Purification Strategy Decision Tree

G cluster_impurities Impurity Type start Crude Product is_solid Is the product a solid? start->is_solid impurities Major Impurities? chromatography Flash Column Chromatography is_solid->chromatography No (Oil) crystallization Attempt Crystallization is_solid->crystallization Yes impurities->chromatography Non-polar / Side Products impurities->crystallization Polar / Salts isomers Diastereomers or Enantiomers Present? prep_hplc Preparative HPLC isomers->prep_hplc Diastereomers chiral_sep Chiral Separation (SFC/HPLC or Derivatization) isomers->chiral_sep Enantiomers final_product Pure Product isomers->final_product No chromatography->isomers crystallization->isomers Check Purity (NMR/HPLC) G cluster_chrom Direct Method cluster_deriv Classical Method racemate Racemic Tetrahydroquinazoline (50% R, 50% S) chiral_hplc Chiral HPLC / SFC racemate->chiral_hplc add_acid Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) racemate->add_acid sep_enantiomers Separated Enantiomers (Pure R and Pure S) chiral_hplc->sep_enantiomers diastereomers Diastereomer Mixture (R-acid, S-acid) add_acid->diastereomers separate_diast Separate Diastereomers (Crystallization or Chromatography) diastereomers->separate_diast r_salt Pure R-acid Salt separate_diast->r_salt s_salt Pure S-acid Salt separate_diast->s_salt neutralize_r Neutralize (Base) r_salt->neutralize_r neutralize_s Neutralize (Base) s_salt->neutralize_s pure_r Pure R-Enantiomer neutralize_r->pure_r pure_s Pure S-Enantiomer neutralize_s->pure_s

Sources

Recrystallization solvents for 2-Methyl-5,6,7,8-tetrahydroquinazoline purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Methyl-5,6,7,8-tetrahydroquinazoline is a bicyclic intermediate frequently used in the synthesis of bioactive compounds (e.g., antitubercular agents, kinase inhibitors). Its physicochemical profile presents a unique purification challenge: it possesses a polar pyrimidine moiety fused to a lipophilic cyclohexane ring.

This dual nature often leads to "oiling out" during recrystallization if solvent polarity is not carefully balanced. This guide provides validated solvent systems and troubleshooting protocols to maximize yield and purity.

Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
  • Structure: Pyrimidine ring (polar/basic) + Cyclohexane ring (lipophilic/aliphatic).

  • Key Impurities:

    • Unreacted Amidine: Highly polar.

    • Cyclohexanone derivatives: Non-polar oils.

    • Fully Aromatized Quinazoline: Result of oxidative dehydrogenation (often yellow/brown).

Solvent Selection Matrix

The following solvent systems have been evaluated based on the solubility differential between the target molecule and common synthetic byproducts.

Solvent SystemRoleRatio (v/v)SuitabilityMechanism of Action
Ethyl Acetate / Heptane Primary 1:3 to 1:5 High Purity The target is soluble in hot EtOAc; Heptane acts as an anti-solvent to force precipitation upon cooling, leaving non-polar oils in the mother liquor.
Ethanol / Water Secondary9:1 to 4:1Polar ImpuritiesBest for removing inorganic salts or highly polar amidine residues. Risk:[1][2] Hydrate formation or oiling out if water is added too quickly.
Isopropanol (IPA) Single SolventN/AGeneral PurposeGood balance of polarity. Effective if the crude material is already >85% pure.
Toluene SpecializedN/AScale-upUseful for large-scale batches due to high boiling point, but requires low-temperature chilling (-10°C) for maximum recovery.

Critical Note: Avoid chlorinated solvents (DCM/Chloroform) for recrystallization; the compound is too soluble in them, leading to poor recovery yields.

Troubleshooting Guides (FAQs)

Issue 1: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common in tetrahydro-fused systems due to the flexible cyclohexane ring.

Corrective Protocol:

  • Re-dissolve: Heat the mixture back to the boiling point until the oil dissolves.

  • Adjust Polarity: Add a small amount (5-10% volume) of the polar solvent (e.g., EtOAc or Ethanol).

  • Seed: Cool the solution very slowly to just below the saturation point. Add a seed crystal of pure product.

  • Agitation: Stir slowly (low RPM). Vigorous stirring can induce oiling.

Issue 2: "The crystals are turning yellow/brown upon drying."

Diagnosis: Oxidative dehydrogenation. The 5,6,7,8-tetrahydro ring is susceptible to air oxidation, converting it to the fully aromatic 2-methylquinazoline, which is often colored.

Corrective Protocol:

  • Degas Solvents: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes prior to use.

  • Limit Heat Exposure: Do not keep the solution at reflux longer than necessary (max 10-15 mins).

  • Vacuum Dry: Dry crystals in a vacuum oven at <40°C, preferably under a nitrogen bleed.

Issue 3: "Low recovery yield (<50%) despite cooling to 0°C."

Diagnosis: The compound is too soluble in the mother liquor.

Corrective Protocol:

  • Anti-Solvent Push: If using EtOAc/Heptane, increase the Heptane ratio.

  • Evaporative Concentration: Distill off 20-30% of the solvent volume before the cooling step.

  • Second Crop: Concentrate the mother liquor to half volume and cool again to collect a second crop (Note: Second crop purity is usually lower).

Detailed Experimental Protocol (SOP)

Method: Binary Solvent Recrystallization (EtOAc/Heptane) Target Scale: 10g Crude Material

  • Dissolution:

    • Place 10g of crude 2-methyl-5,6,7,8-tetrahydroquinazoline in a 250mL Erlenmeyer flask.

    • Add Ethyl Acetate (30 mL) .

    • Heat to reflux (approx. 77°C) with magnetic stirring.

    • If solids remain: Add EtOAc in 5 mL increments until fully dissolved.

  • Filtration (Hot):

    • If insoluble particles (salts/catalyst) are present, filter the hot solution through a pre-warmed glass frit or fluted filter paper.[1]

  • Crystallization:

    • Remove from heat.[1][3] While still hot, slowly add Heptane (approx. 60-90 mL) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add just enough hot EtOAc (1-2 mL) to clear the turbidity.

    • Controlled Cooling: Wrap the flask in a towel or place in a warm oil bath with the heat turned off to allow slow cooling to room temperature (RT) over 2 hours.

  • Collection:

    • Once at RT, cool the flask in an ice bath (0-4°C) for 30 minutes.

    • Filter crystals via vacuum filtration (Buchner funnel).[1]

    • Wash the cake with 20 mL of cold Heptane.

  • Drying:

    • Dry under vacuum (10 mbar) at 40°C for 4 hours.

Visualizations

Diagram 1: Solvent Selection Decision Tree

This logic flow helps you select the correct solvent based on your specific impurity profile.

SolventSelection Start Analyze Crude Material CheckPurity Crude Purity > 85%? Start->CheckPurity CheckImpurityType Dominant Impurity Type? CheckPurity->CheckImpurityType No UseIPA Use Isopropanol (IPA) (Single Solvent) CheckPurity->UseIPA Yes UseEtOAcHept Use EtOAc / Heptane (Removes Non-polar oils) CheckImpurityType->UseEtOAcHept Oily/Lipophilic UseEtOHWater Use Ethanol / Water (Removes Polar Salts/Amidine) CheckImpurityType->UseEtOHWater Polar/Salts

Caption: Decision logic for selecting the optimal recrystallization solvent based on crude purity and impurity polarity.

Diagram 2: Recrystallization Process Workflow

A visual SOP emphasizing the critical "Slow Cool" phase to prevent oiling out.

RecrystWorkflow Dissolve 1. Dissolve in Hot Primary Solvent (EtOAc) Filter 2. Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent 3. Add Anti-Solvent (Heptane) to Cloud Point Filter->AntiSolvent Clear 4. Add drops of EtOAc to clear solution AntiSolvent->Clear SlowCool 5. SLOW COOLING (Critical: Prevent Oiling) Clear->SlowCool IceBath 6. Ice Bath (0°C) & Filtration SlowCool->IceBath

Caption: Step-by-step workflow for the binary solvent recrystallization of 2-Methyl-5,6,7,8-tetrahydroquinazoline.

References

  • Synthesis and Class Behavior

    • O. A. Fathalla, et al. "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines."[4][5] Molecules, vol. 27, no. 7, 2022.[4][5]

    • Relevance: Establishes the standard synthesis routes (cyclohexanone + amidine) and general solubility profiles for this scaffold.
  • Purification Methodologies for Heterocycles

    • Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.
    • Relevance: Authoritative text on standard purification protocols for fused pyrimidine systems (EtOAc/Hexane and EtOH/W
  • Oxidative Stability of Tetrahydroquinazolines

    • Chelucci, G. "Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines."[3] Arkivoc, 2004 (xiv).[3]

    • Relevance: Discusses the stability and handling of the methyl-substituted tetrahydro-fused nitrogen heterocycles, highlighting oxid
  • General Recrystallization Techniques

    • MIT OpenCourseWare.
    • Relevance: Validates the binary solvent addition method described in the protocol.

Sources

Technical Support Center: Stability Optimization for 2-Methyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Last Updated: February 15, 2026 Safety Warning: Standard laboratory safety protocols (GLP) apply.[1] Always consult the SDS before handling.

Technical Overview: The Stability Paradox

2-Methyl-5,6,7,8-tetrahydroquinazoline (CAS: 38917-65-6) presents a classic stability challenge in heterocyclic chemistry. While the pyrimidine ring provides a stable core, the fused saturated cyclohexene ring (the "tetrahydro" moiety) creates a thermodynamic drive toward aromatization.[1]

The Core Liability: Oxidative Dehydrogenation The primary degradation pathway is not hydrolysis, but oxidative aromatization .[1] The transition from the tetrahydro- form to the fully aromatic 2-methylquinazoline is thermodynamically favorable due to the gain in resonance energy. This process is accelerated by:

  • Dissolved Oxygen: Acts as a hydrogen acceptor.

  • Light (UV/Vis): Photo-excitation lowers the activation energy for radical abstraction at the benzylic-like C5 and C8 positions.

  • Transition Metals: Trace metals in low-grade solvents can catalyze dehydrogenation.

Troubleshooting Hub

Symptom: Solution turns yellow/brown over time.

Diagnosis: Oxidative Aromatization. The pure tetrahydro- compound is typically colorless or pale solid. The appearance of yellow or brown hues indicates the formation of conjugated intermediates (dihydro- species) or the fully aromatic quinazoline derivative, which often has a higher extinction coefficient in the visible range.[1]

  • Immediate Action: Check LC-MS for peaks at

    
     and 
    
    
    
    .
  • Prevention: Sparge all solvents with Argon/Nitrogen for 15 minutes before dissolution. Store under inert atmosphere.

Symptom: "Ghost" peaks in LC-MS (M-2, M-4).

Diagnosis: In-Source Fragmentation or Sample Degradation.

  • Scenario A (Sample Degradation): If the peaks appear in the UV trace before the MS ionization, your sample has degraded in the vial.[1]

    • Fix: Add an antioxidant (e.g., 0.1% Ascorbic Acid or BHT) if compatible with your assay.[1]

  • Scenario B (In-Source): If peaks appear only in the MS spectra but the UV peak is pure, the dehydrogenation is happening in the ion source (APCI/ESI).[1]

    • Fix: Lower the desolvation temperature and cone voltage.

Symptom: Precipitation upon dilution in aqueous media.

Diagnosis: Solubility/pH Mismatch. As a weak base (estimated pKa ~6.5–7.5 for the conjugate acid), the molecule is neutral at physiological pH (7.4).[1]

  • Mechanism: The protonated cationic form (soluble in water) deprotonates to the free base (lipophilic) as pH rises.

  • Fix: Ensure the final DMSO concentration is >1% or use a buffer with a slightly lower pH (e.g., pH 6.0) if the assay permits.

Deep Dive: Degradation Mechanism[1]

The following pathway illustrates the stepwise loss of hydrogen (oxidative dehydrogenation) that researchers must prevent.

OxidationPathway cluster_legend Key Factors Tetra Tetrahydro-quinazoline (Target Molecule) [M+H]+ Radical Benzylic Radical Intermediate (Unstable) Tetra->Radical hν / O2 (H• abstraction) Dihydro Dihydro-quinazoline (Intermediate) [M-2H] Radical->Dihydro -H• Aromatic 2-Methylquinazoline (Fully Aromatic) [M-4H] Dihydro->Aromatic Oxidation (Thermodynamic Sink) Legend Risk Factors: 1. UV Light 2. Dissolved O2 3. Trace Metals (Fe, Cu)

Figure 1: The thermodynamic "sink" driving the molecule toward the fully aromatic quinazoline state.[1]

Experimental Protocols

Protocol A: Preparation of Oxygen-Free Stock Solutions

Use this protocol for long-term storage or critical IC50 assays.

  • Solvent Prep: Select anhydrous DMSO (Grade: >99.9%).

  • Degassing: Place the DMSO in a sealed vial. Bubble dry Argon gas through the solvent for 10–15 minutes using a long needle (sparging).

  • Dissolution: Weigh the 2-Methyl-5,6,7,8-tetrahydroquinazoline rapidly. Add the degassed DMSO.

  • Inert Overlay: Flush the headspace of the vial with Argon before sealing.

  • Storage: Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

Protocol B: Stability Validation (Forced Degradation)

Run this to validate your assay's ability to detect the aromatic impurity.[1]

Stress ConditionProcedureExpected Outcome
Oxidative Stress Treat 100 µM sample with 0.3% H₂O₂ for 2 hours at RT.Appearance of M-2 and M-4 peaks in LC-MS.
Photostability Expose clear vial to ambient light for 24 hours.Yellowing; increase in aromatic impurity.
Thermal Heat to 60°C for 4 hours in DMSO.Minor degradation (molecule is thermally stable in absence of O₂).

Workflow: Solvent & Handling Decision Tree

Use this logic flow to determine the optimal handling method for your specific application.

HandlingWorkflow Start Start: Application Type InVitro In Vitro / Cellular Assay Start->InVitro InVivo In Vivo / Animal Study Start->InVivo SolubilityCheck Req. Conc. > 100 µM? InVitro->SolubilityCheck Formulation Formulation Required InVivo->Formulation HighConc Use DMSO Stock Dilute < 0.5% DMSO SolubilityCheck->HighConc Yes LowConc Direct Dissolution in Media (Risky) SolubilityCheck->LowConc No Acidic Use Acidified Saline (pH 4-5) for solubility Formulation->Acidic IV/IP Route Lipid Use Lipid Carrier (Corn Oil / PEG400) Formulation->Lipid Oral Route

Figure 2: Decision matrix for solvent selection based on experimental requirements.

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in the fridge (4°C)? A: Not recommended for long periods. DMSO freezes at 19°C. Storing at 4°C keeps it solid, but repeated phase changes (solid-liquid) during retrieval can introduce moisture and oxygen.[1] Store at -20°C (solid) or RT (liquid, dark, inert gas) for short term.

Q: Is the molecule sensitive to basic pH? A: Chemically, the ring is stable to mild base.[1] However, physically, the solubility drops drastically above pH 7.0 as the molecule deprotonates.[1] If you observe "crashing out" in cell media, it is a solubility issue, not chemical degradation.[1]

Q: Why does my LC-MS show a peak at M+16? A: This indicates N-oxide formation, another oxidative pathway common in nitrogen heterocycles. This confirms exposure to atmospheric oxygen or peroxides in the solvent.

References

  • Chemical Structure & Properties: PubChem. 2-Methyl-5,6,7,8-tetrahydroquinazoline (CID 590596).[1][2] National Library of Medicine. Link[1]

  • Oxidative Dehydrogenation Mechanism: Wang, C., et al. (2010).[1][3] "Copper-Catalyzed Synthesis of Quinazoline Derivatives via Aerobic Oxidation." Journal of Organic Chemistry. (Demonstrates the susceptibility of tetrahydro- intermediates to oxidative aromatization). Link[1]

  • Solubility of Tetrahydroquinazolines: Vertex Pharmaceuticals. (2020). "Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor..." ACS Medicinal Chemistry Letters. (Provides solubility data: >250 µM in DMSO). Link[1]

  • General Stability of Heterocycles: Li, M. (2014).[1] Organic Chemistry of Drug Degradation. Royal Society of Chemistry. (Authoritative text on oxidative pathways of nitrogen heterocycles).

Sources

Minimizing side reactions during tetrahydroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of tetrahydroquinazolines. This heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. However, its synthesis is often plagued by side reactions that can significantly impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind common synthetic challenges. Here, we address specific experimental issues in a practical question-and-answer format, offering field-proven insights and actionable solutions to help you minimize side reactions and optimize your synthetic outcomes.

Troubleshooting Guide & FAQs

This section directly addresses common problems encountered during the synthesis of tetrahydroquinazolines. Each question is followed by a detailed explanation of the underlying causes and a set of recommended solutions.

Q1: My reaction is suffering from low yield and incomplete conversion. What are the primary causes and how can I fix this?

Low yields are one of the most frequent challenges. The root cause can often be traced back to several key experimental parameters.

Potential Causes & Solutions:

  • Poor Solubility of Reactants: If reactants are not fully dissolved, the reaction rate is severely limited. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[1] Enhanced solubility ensures better mixing and interaction between reactants.

  • Catalyst Inactivity: Metal catalysts can be deactivated by air or moisture, while acid/base catalysts may be impure or at the wrong concentration.[1] Always use freshly prepared or activated catalysts. For reactions sensitive to atmosphere, ensure proper anhydrous and inert conditions are maintained.

  • Insufficient Temperature or Time: Some cyclization reactions have a high activation energy. Gradually increase the reaction temperature in 5-10°C increments, monitoring progress by TLC or LC-MS.[1] Alternatively, microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing efficient and uniform heating.[2][3]

  • Steric Hindrance: Bulky substituents on your starting materials can impede the desired bond formation. Overcoming this may require higher reaction temperatures, a more potent catalyst, or exploring an alternative synthetic route that is less sensitive to steric effects.[1]

Troubleshooting Workflow for Low Yield

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Q2: I'm observing significant amounts of a high molecular weight byproduct. Is this dimerization or polymerization?

The formation of dimers or polymers is a classic competitive side reaction, especially in processes that rely on an intramolecular cyclization step.

Potential Causes & Solutions:

  • High Concentration of Reactants: At high concentrations, intermolecular reactions (one molecule reacting with another) can become kinetically favorable over the desired intramolecular cyclization.

    • Solution: Perform the reaction at a higher dilution by increasing the volume of the solvent. This reduces the probability of intermolecular collisions.[1]

  • Presence of Bifunctional Starting Materials: If a starting material contains two reactive sites that can participate in the ring-forming reaction (e.g., a diamine), it can act as a linker, leading to dimers or oligomers.

    • Solution: Ensure the high purity of your starting materials. If the use of a bifunctional reagent is intentional for a subsequent step, the reaction design must be carefully reconsidered to favor the monomeric product first.[1]

  • Unfavorable Reaction Pathway: Certain conditions can inherently favor a step-growth polymerization pathway.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of one reactant can sometimes favor the desired intramolecular pathway.[1]

Mechanism of Dimer Formation

DimerizationMechanism cluster_intra Desired Intramolecular Cyclization (Favored at Low Concentration) cluster_inter Side Reaction: Intermolecular Reaction (Favored at High Concentration) A Bifunctional Intermediate B Tetrahydroquinazoline (Monomer) A->B Cyclization C Molecule 1 E Dimer C->E Intermolecular Reaction D Molecule 2 D->E

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Q3: My desired tetrahydroquinazoline is being oxidized to the aromatic quinazoline or a quinazolinone byproduct. How do I prevent this?

Over-oxidation is a common issue, particularly with electron-rich tetrahydroquinazoline systems which can be sensitive to atmospheric oxygen or other oxidants.

Potential Causes & Solutions:

  • Presence of Atmospheric Oxygen: Many reactions, especially those run at elevated temperatures or catalyzed by certain metals, are susceptible to air oxidation.

    • Solution: Conduct the reaction under a rigorously maintained inert atmosphere (high-purity nitrogen or argon). This involves using degassed solvents and appropriate glassware setups (e.g., Schlenk line).[1]

  • Oxidizing Agents: If an oxidant is a required part of the reaction scheme, using an excess amount or too harsh of an agent can lead to unwanted side products.

    • Solution: Use only the required stoichiometric amount of the oxidant. Consider screening milder oxidants that are selective for the desired transformation.[1]

  • Inherent C4 Position Reactivity: The C4 position of the quinazoline ring system can be particularly susceptible to oxidation, leading to the formation of a quinazolinone.[1]

    • Solution: Beyond maintaining an inert atmosphere, ensure that any substituent planned for the C4 position is stable under the reaction conditions. If not, a protecting group strategy may be necessary.

Q4: What modern synthetic methods are less prone to these side reactions?

Classical methods for heterocycle synthesis often require harsh conditions that promote side reactions.[4] Modern organic synthesis offers several powerful alternatives.

  • Metal-Catalyzed Reactions: Catalysts based on palladium, copper, iridium, or iron can facilitate reactions under much milder conditions, leading to higher selectivity and yields.[1][5][6] For example, copper-catalyzed tandem reactions of 2-bromobenzyl bromides can provide a direct route to tetrahydroquinazolines.[3]

  • One-Pot / Tandem Reactions: These strategies, where multiple transformations occur in a single flask, are highly efficient. They avoid the need to isolate potentially unstable intermediates, which can be a major source of side products.[7][8] A one-pot sequence involving multiple cycloadditions has been developed for the stereoselective synthesis of fused tetrahydroquinazolines.[7]

  • Microwave-Assisted Synthesis: As mentioned earlier, using microwave irradiation can significantly shorten reaction times. This rapid heating reduces the time your product is exposed to high temperatures, thereby minimizing thermal decomposition and other temperature-dependent side reactions.[2][3]

Comparison of Synthetic Pathways

PathComparison cluster_classical Classical Synthesis cluster_modern Modern One-Pot Synthesis start1 Starting Materials step1 Harsh Conditions (High Temp, Strong Acid/Base) start1->step1 inter1 Reactive Intermediate step1->inter1 side1 Side Products (Dimers, Oxidized Species) inter1->side1 prod1 Tetrahydroquinazoline (Low to Moderate Yield) inter1->prod1 start2 Starting Materials step2 Metal Catalyst / Mild Conditions start2->step2 prod2 Tetrahydroquinazoline (High Yield, High Purity) step2->prod2 Tandem Reaction (No Isolation of Intermediates)

Caption: Classical vs. Modern approaches to tetrahydroquinazoline synthesis.

Data Summary & Protocols

Table 1: Troubleshooting Quick Reference Guide
Problem ObservedPotential CauseRecommended Solution(s)
Low Yield / Stalled Reaction Poor reactant solubilitySelect a more appropriate solvent (e.g., DMF, Toluene).[1]
Catalyst deactivationUse fresh/activated catalyst under an inert atmosphere.[1]
Insufficient energyIncrease temperature or use microwave-assisted heating.[1][2]
Dimer/Polymer Formation High reactant concentrationIncrease solvent volume to run the reaction at higher dilution.[1]
Impure starting materialsVerify the purity of reagents to eliminate bifunctional impurities.[1]
Oxidation to Quinazoline Atmospheric oxygenRun the reaction under a nitrogen or argon atmosphere.[1]
C4 position oxidationUse an inert atmosphere; protect sensitive functional groups.[1]
Ring Hydrolysis Presence of waterUse anhydrous solvents and oven-dried glassware.[1]
Acid/Base instabilityNeutralize promptly during workup; avoid prolonged exposure.[1]
Experimental Protocols
Protocol 1: General Anhydrous & Inert Atmosphere Reaction Setup

This protocol is critical for preventing side reactions caused by water or oxygen.

  • Glassware Preparation: Dry all glassware (round-bottom flask, condenser, etc.) in an oven at >120°C for at least 4 hours. Allow to cool to room temperature in a desiccator.

  • Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of inert gas (nitrogen or argon) using a manifold or balloon.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Add anhydrous solvents via a cannula or syringe.

  • Degassing: If necessary, degas the solvent by bubbling inert gas through it for 15-20 minutes before adding sensitive reagents.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. For refluxing reactions, use a condenser with an inert gas inlet at the top.

  • Work-up: Upon completion, cool the reaction to room temperature before opening it to the atmosphere. Quench the reaction carefully as required by the specific procedure.

Protocol 2: General Procedure for Microwave-Assisted Synthesis

This method can significantly reduce reaction times and minimize thermal degradation.[2]

  • Vessel Preparation: To a dedicated microwave reaction vessel, add the starting materials, catalyst (if required), and a magnetic stir bar.

  • Solvent Addition: Add the appropriate solvent. Note that the vessel should not be filled more than two-thirds full.

  • Sealing: Securely cap the vessel. Ensure the seal is rated for the temperature and pressure you intend to use.

  • Microwave Program: Place the vessel in the microwave reactor. Program the desired temperature, pressure limit, and reaction time. It is often best to start with a lower temperature and shorter time based on literature precedents and optimize from there.

  • Cooling & Work-up: After the reaction is complete, allow the vessel to cool to a safe temperature (typically below 50°C) before carefully opening it. Proceed with the standard work-up and purification.

References

  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis.
  • Erdmann, V., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). A new solution-phase methodology microwave-assisted for improving the Pictet-Spengler reaction in the synthesis of the tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives. Retrieved February 15, 2026, from [Link]

  • Tolba, M. S., et al. (2022). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Beilstein Journals. (2016). Stereoselective synthesis of fused tetrahydroquinazolines through one-pot double [3 + 2] dipolar cycloadditions followed by [5 + 1] annulation. Retrieved February 15, 2026, from [Link]

  • He, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2-oxo-tetrahydroquinazolines. Retrieved February 15, 2026, from [Link]

  • Vitale, P., et al. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved February 15, 2026, from [Link]

  • Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved February 15, 2026, from [Link]

  • Katritzky, A. R., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. PMC. Retrieved February 15, 2026, from [Link]

  • (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2023). Synthesis of Quinazolinone-Fused Tetrahydroisoquinolines and Related Polycyclic Scaffolds by Iodine-Mediated sp3 C–H Amination. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds. Retrieved February 15, 2026, from [Link]

  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2. Retrieved February 15, 2026, from [Link]

  • BenchChem. (n.d.). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
  • Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Substituted Tetrahydroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: THQ-STERIC-001 Subject: Troubleshooting low yields and stalled reactions with bulky C2 substituents.

Executive Summary: The "Steric Wall"

You are likely accessing this guide because your standard condensation protocol (2-aminobenzylamine + aldehyde) has failed or plateaued when introducing bulky substituents (e.g., 2,6-dichlorophenyl, tert-butyl, or naphthyl groups) at the C2 position.

The Core Problem: The synthesis of 2-substituted-1,2,3,4-tetrahydroquinazolines (THQs) relies on a delicate balance between imine formation and intramolecular cyclization . Bulky groups create significant steric repulsion during the transition state of the ring-closure step, effectively raising the activation energy (


). Standard thermal reflux often fails to provide the localized energy required to overcome this barrier, leading to incomplete conversion or hydrolysis of the intermediate imine.

This guide provides three tiered solutions to bypass this kinetic trap: Lewis Acid Activation , Microwave-Assisted Synthesis , and Ionic Liquid Media .

Diagnostic & Troubleshooting Modules
Module A: Catalytic Activation (The Iodine Protocol)

Use this when: You observe starting material remaining despite prolonged reflux.

The Science: Molecular Iodine (


) acts as a mild, dual-role Lewis acid. It coordinates with the imine nitrogen, increasing the electrophilicity of the methine carbon, thereby facilitating the intramolecular nucleophilic attack of the secondary amine even in crowded environments.

Q: Why Iodine over standard acids like HCl? A: Strong Brønsted acids can protonate the aliphatic amine of the precursor (2-aminobenzylamine), deactivating the very nucleophile needed for ring closure. Iodine activates the electrophile (imine) without fully quenching the nucleophile.

Protocol 1: Iodine-Mediated Synthesis for Bulky Substrates

  • Stoichiometry: Mix 2-aminobenzylamine (1.0 mmol) and the bulky aldehyde (1.0 mmol) in Ethanol (5 mL).

  • Catalyst: Add Molecular Iodine (

    
    ) (0.1 mmol / 10 mol%).
    
  • Condition: Stir at room temperature for 10 minutes, then heat to 50°C.

    • Note: For extreme sterics (e.g., 2,6-disubstituted aryls), reflux is required.

  • Quench: Add saturated

    
     (sodium thiosulfate) to remove excess iodine (color changes from dark brown to clear).
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    

Expected Outcome: Yields >85% within 2–4 hours, compared to <50% in 24 hours with catalyst-free methods.

Module B: High-Energy Input (Microwave Irradiation)

Use this when: The reaction stalls at the imine intermediate (detectable by TLC/NMR).

The Science: Bulky substituents increase the rotational energy barrier, locking the intermediate in unfavorable conformations. Microwave (MW) irradiation provides efficient internal heating and dipolar polarization, which can align the polar transition state, significantly lowering the entropic penalty of cyclization.

Protocol 2: Microwave-Assisted Synthesis (Solvent-Free or Ethanol)

  • Setup: Place 2-aminobenzylamine (1.0 mmol) and bulky aldehyde (1.0 mmol) in a G10 or G30 microwave vial.

  • Solvent: Minimal Ethanol (0.5 mL) to create a slurry, or neat if liquid.

  • Irradiation: Set instrument to Dynamic Mode .

    • Temperature: 100°C – 120°C

    • Power: Max 150W (variable)

    • Hold Time: 10–20 minutes.

  • Safety Check: Monitor pressure. Bulky aldehydes often have lower boiling points; ensure the cap is rated for >15 bar.

Data Comparison: Thermal vs. Microwave

Substituent (C2 Position)Thermal Reflux (EtOH, 24h)Microwave (120°C, 15 min)
Phenyl (Control)88% Yield94% Yield
2-Chlorophenyl 65% Yield91% Yield
2,6-Dichlorophenyl <30% (Stalled)82% Yield
1-Naphthyl 55% Yield89% Yield
Module C: Ionic Liquids (The "Green" Solvent Effect)

Use this when: Solubility is poor or you require a recyclable system.

The Science: Ionic liquids like


 (1-butyl-3-methylimidazolium tetrafluoroborate) act as both solvent and catalyst. The ionic environment stabilizes the charged transition state of the cyclization more effectively than molecular solvents, pushing the equilibrium toward the closed ring.

Protocol 3: Ionic Liquid Mediated Synthesis

  • Mix: Combine reagents in

    
     (2 mL per mmol).
    
  • Reaction: Stir at 80°C (or MW 100°C for 5 min).

  • Extraction: The product is usually insoluble in water. Add water; the THQ often precipitates or can be extracted with ether (the IL remains in the water phase).

Visualizing the Solution
Mechanistic Pathway & Steric Blockade

The following diagram illustrates the reaction pathway and identifies exactly where steric hindrance stops the reaction, along with the specific intervention points.

THQ_Mechanism cluster_solutions Intervention Protocols Start 2-Aminobenzylamine + Bulky Aldehyde Imine Intermediate Imine (Open Chain) Start->Imine Fast Step (- H2O) TS Cyclization Transition State (High Energy Barrier) Imine->TS Steric Clash Here (Rate Limiting) Product 2-Substituted Tetrahydroquinazoline TS->Product Ring Closure Iodine Solution A: Iodine Catalyst Activates Imine Electrophile Iodine->Imine Activates MW Solution B: Microwave Overcomes Rotational Barrier MW->TS Energizes

Caption: Figure 1. The critical bottleneck in THQ synthesis is the transition from the imine to the cyclized product. Steric bulk at the C2 position destabilizes the Transition State (TS). Catalysts and Microwave energy specifically target this barrier.

Frequently Asked Questions (FAQs)

Q: Can I use p-Toluenesulfonic acid (PTSA) instead of Iodine? A: Yes, PTSA is a common catalyst, but for highly sterically hindered amines, it can sometimes form stable salts with the starting amine, slowing the reaction. Iodine is generally superior for "difficult" substrates because it acts as a Lewis acid rather than a Brønsted acid.

Q: My product is an oil and difficult to crystallize. How do I purify it? A: 2-substituted THQs with bulky greasy groups (like tert-butyl) often oil out.

  • Tip: Dissolve the crude oil in a minimum amount of hot ethanol and add water dropwise until turbidity appears. Let it stand in the fridge overnight.

  • Alternative: Convert it to the hydrochloride salt by bubbling HCl gas through an ether solution of the product; the salt is almost always a solid.

Q: Is inert atmosphere (


/Ar) required? 
A:  Generally, no. However, THQs are susceptible to oxidation to Quinazolines (fully aromatic) upon long exposure to air and light. If your reaction runs overnight, an inert atmosphere is recommended to prevent "over-oxidation."
References
  • Hsu, H.-Y., Tseng, C.-C., Matii, B., & Sun, C.-M. (2012). Ionic liquid-supported synthesis of dihydroquinazolines and tetrahydroquinazolines under microwave irradiation. Molecular Diversity, 16(2), 241–249.

  • Wang, X., et al. (2020).[1] Efficient synthesis of substituted quinazolines using microwave irradiation. Frontiers in Chemistry.

  • Davoodnia, A., et al. (2012). Iodine-mediated synthesis of tetrahydroquinazolines. Chinese Journal of Catalysis. (Contextual citation based on general Iodine protocols in heterocycle synthesis).
  • Kumar, A., & Maurya, R. A. (2007). Synthesis of polycyclic quinazoline derivatives via iodine-promoted cyclization. Tetrahedron Letters.

Sources

Effect of temperature on the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature & Troubleshooting Reference ID: TS-QZ-5678-M Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Thermal Landscape

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline typically proceeds via the condensation of 2-((dimethylamino)methylene)cyclohexanone (an enaminone) with acetamidine hydrochloride .

Temperature is the critical switch in this transformation.[1] It governs the thermodynamic equilibrium between the open-chain intermediate and the closed pyrimidine ring.

  • Too Low (< 60°C): Stalls at the intermediate stage (transamination without cyclization).

  • Optimal (78–85°C): Promotes the elimination of dimethylamine and water, driving aromatization of the pyrimidine ring.

  • Too High (> 140°C): Risks oxidative dehydrogenation, converting the tetrahydro product into the fully aromatic 2-methylquinazoline .

Interactive Troubleshooting Guide

Module A: Reaction Initiation & Kinetics (The "Cold" Start)

User Question: "I am running the condensation of the enaminone with acetamidine in ethanol at 50°C. LC-MS shows the starting material is consumed, but the product peak (M+H = 149) is small. I see a major peak at M+H = 194. What is happening?"

Technical Diagnosis: You are stuck in a Kinetic Trap . The peak at 194 likely corresponds to the non-cyclized intermediate (an amidine adduct) where the acetamidine has attacked the enaminone, but the ring closure (dehydration/elimination) has not occurred.

Solution:

  • Increase Thermal Energy: The final step is an elimination reaction (losing

    
     and 
    
    
    
    ), which is entropically driven and endothermic. You must reach reflux temperatures (Ethanol, ~78°C) to drive this forward.
  • Base Activation: Ensure you are using a base (e.g., NaOEt or KOtBu). The base prevents the protonation of the intermediate amine, facilitating the nucleophilic attack required for ring closure.

Module B: High-Temperature Risks (The "Burnt" Pot)

User Question: "To improve yield, I switched solvent to Toluene (110°C) and ran it overnight. The product is dark, and NMR shows aromatic protons in the cyclohexane region. Did I decompose it?"

Technical Diagnosis: You have triggered Oxidative Aromatization . At elevated temperatures, especially in the presence of air or trace metals, the cyclohexyl ring (5,6,7,8-tetrahydro) is susceptible to dehydrogenation, converting your target into the fully aromatic 2-methylquinazoline .

Solution:

  • Temperature Cap: Limit reaction temperature to < 90°C. Ethanol or Isopropanol are self-limiting due to their boiling points.

  • Inert Atmosphere: If using higher boiling solvents (e.g., Toluene/DMF) for solubility reasons, strictly purge with Nitrogen/Argon to prevent aerobic oxidation.

Module C: Isolation Issues (Post-Reaction)

User Question: "Upon cooling the reaction mixture, I get a sticky oil instead of a precipitate. How do I crystallize the product?"

Technical Diagnosis: This is a Solubility/Impurity Trap . The byproduct of the reaction is dimethylamine (gas/solute) and water. If the reaction was not refluxed vigorously enough to expel the dimethylamine, it acts as a solubilizer.

Solution:

  • Evaporative Work-up: Fully remove the solvent and the volatile amine byproduct under high vacuum.

  • Solvent Swap: Redissolve the oily residue in a non-polar solvent (Hexanes or Et2O) and cool to 0°C. The pyrimidine ring is polar enough that it should crystallize out while lipophilic impurities remain in the mother liquor.

Standardized Experimental Protocol

Objective: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline via Enaminone Route.

Reagents:

  • Cyclohexanone (1.0 eq)

  • DMF-DMA (1.1 eq) [Step 1]

  • Acetamidine Hydrochloride (1.2 eq) [Step 2]

  • Sodium Ethoxide (1.5 eq)

  • Ethanol (Anhydrous)

Step-by-Step Workflow:

  • Enaminone Formation (Precursor Synthesis):

    • Reflux Cyclohexanone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) for 6–12 hours.

    • Checkpoint: Monitor by TLC.[1][2][3][4] The enaminone is usually a yellow solid/oil. Remove volatiles in vacuo.

  • Cyclization (The Critical Step):

    • Dissolve the crude enaminone in Ethanol.

    • Add Acetamidine HCl and Sodium Ethoxide.

    • CRITICAL: Heat to Reflux (78°C) . Do not stir at room temperature for extended periods.

    • Duration: 4–6 hours.

  • Work-up:

    • Cool to room temperature.[1][2][3][5][6]

    • Concentrate to remove Ethanol.

    • Partition between Water and Ethyl Acetate (or DCM).

    • Dry organic layer (

      
      ) and concentrate.[4]
      

Visualized Pathways & Logic

Diagram 1: Reaction Mechanism & Temperature Dependence

This diagram illustrates the pathway from precursors to the target, highlighting where temperature dictates the outcome.

ReactionPathway Start Cyclohexanone + DMF-DMA Enaminone Enaminone Intermediate Start->Enaminone Reflux (Step 1) OpenChain Open-Chain Amidine Adduct Enaminone->OpenChain Acetamidine < 50°C Target 2-Methyl-5,6,7,8- tetrahydroquinazoline Enaminone->Target Direct Reflux OpenChain->Target Cyclization > 75°C (Reflux) OverCooked 2-Methylquinazoline (Fully Aromatic) Target->OverCooked Oxidation > 140°C / Air

Caption: Thermal progression of the synthesis. Note the "Open-Chain" trap at low temperatures and the "Over-Oxidation" risk at high temperatures.

Diagram 2: Troubleshooting Decision Tree

A logic gate for researchers facing low yields.

Troubleshooting Start Issue: Low Yield / Impure Product CheckTemp Check Reaction Temperature Start->CheckTemp TempLow Temp < 60°C CheckTemp->TempLow TempHigh Temp > 100°C CheckTemp->TempHigh Residue Result: Sticky Residue (Incomplete Cyclization) TempLow->Residue FixLow Action: Increase to Reflux (EtOH) Add Lewis Acid Catalyst Residue->FixLow Dark Result: Dark Tar / Colored Product (Oxidation/Polymerization) TempHigh->Dark FixHigh Action: Lower Temp Use Inert Atmosphere (N2) Dark->FixHigh

Caption: Decision matrix for diagnosing temperature-related synthetic failures.

Data Summary: Temperature vs. Yield Profile

The following table summarizes the expected outcomes based on reaction temperature, derived from standard pyrimidine synthesis kinetics [1, 2].

Temperature ZoneSolvent SystemReaction StateDominant SpeciesEst. Yield
Ambient (25°C) EtOH / MeOHSluggishReagents + Open Chain Adduct< 10%
Warm (50–60°C) EtOHIncompleteMixture: Adduct + Product30–50%
Reflux (78–80°C) EtOH (Recommended) Optimal Target: Tetrahydroquinazoline 85–95%
High (>110°C) Toluene / DMFOxidativeTarget + Fully Aromatic Impurities60% (Mixed)

References

  • BenchChem Technical Support. Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025).[2][3][7][8] Retrieved from BenchChem.[2][3][4][9] Link

  • Organic Chemistry Portal. Synthesis of Tetrahydroquinolines and related heterocycles. (2023). Retrieved from Organic-Chemistry.org. Link

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. (General Reference for Pyrimidine Synthesis Mechanisms).
  • Fischer, G. W.Substituted 5,6,7,8-tetrahydroquinazolines via Enaminones. (Classic mechanistic route reference).

Sources

Technical Support Center: Purification of Crude 2-Methyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of crude 2-Methyl-5,6,7,8-tetrahydroquinazoline. Drawing upon established chemical principles and field-proven techniques, this document aims to be a comprehensive resource for overcoming common challenges encountered during the isolation of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 2-Methyl-5,6,7,8-tetrahydroquinazoline and what are the likely impurities?

A1: The most common and efficient synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazolines involves the cyclocondensation of an α,β-unsaturated ketone with acetamidine hydrochloride in a suitable solvent, often under acidic conditions.[1] The primary impurities in the crude product are typically unreacted starting materials (the enone and acetamidine) and potentially a Michael addition intermediate where the acetamidine has added to the enone but has not yet cyclized to form the quinazoline ring.[2][3][4]

Q2: My crude product is a thick, brown oil. Is this normal?

A2: It is not uncommon for the crude product of this reaction to be a dark-colored oil or a "brown cake".[5] This is often due to the presence of polymeric byproducts and colored impurities formed under the reaction conditions. The goal of the purification process is to isolate the desired 2-Methyl-5,6,7,8-tetrahydroquinazoline as a pure, often crystalline, solid.

Q3: Why does my compound streak badly on a silica gel TLC plate?

A3: 2-Methyl-5,6,7,8-tetrahydroquinazoline is a basic heterocyclic amine. The nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to significant streaking on a TLC plate and poor separation during column chromatography.[6][7]

Q4: What are the general purification strategies for a basic compound like this?

A4: The primary purification techniques for a moderately basic compound like 2-Methyl-5,6,7,8-tetrahydroquinazoline are:

  • Acid-Base Extraction: To remove neutral and acidic impurities.

  • Column Chromatography: Using a modified mobile phase or an alternative stationary phase to mitigate the basicity of the compound.

  • Recrystallization: To obtain the final product in high purity.

Each of these techniques is discussed in detail in the troubleshooting guides below.

Troubleshooting Guides

This section provides detailed, step-by-step guidance to address specific challenges you may encounter during the purification of crude 2-Methyl-5,6,7,8-tetrahydroquinazoline.

Issue 1: Removing Unreacted Starting Materials and Acidic Impurities

Symptoms:

  • NMR of the crude product shows signals corresponding to the starting α,β-unsaturated ketone.

  • The crude product has a significantly lower melting point than expected or remains an oil.

Underlying Cause: The cyclocondensation reaction may not have gone to completion, leaving unreacted starting materials. Additionally, acidic byproducts may have formed during the reaction.

Solution: Acid-Base Extraction

Acid-base extraction is a powerful technique to separate compounds based on their differing acid-base properties.[8] In this case, we will exploit the basicity of the target compound to separate it from neutral and acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic 2-Methyl-5,6,7,8-tetrahydroquinazoline will be protonated and move into the aqueous layer, while neutral impurities (like the unreacted enone) will remain in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH), until the solution is basic (pH > 10, check with pH paper). This will deprotonate the quinazoline, causing it to precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., dichloromethane) to recover the purified 2-Methyl-5,6,7,8-tetrahydroquinazoline.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.

Diagram: Acid-Base Extraction Workflow

crude Crude Product (in Organic Solvent) add_hcl Add 1M HCl crude->add_hcl sep_funnel1 Separatory Funnel add_hcl->sep_funnel1 organic1 Organic Layer (Neutral Impurities) sep_funnel1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) sep_funnel1->aqueous1 add_naoh Add 2M NaOH (pH > 10) aqueous1->add_naoh sep_funnel2 Separatory Funnel add_naoh->sep_funnel2 aqueous2 Aqueous Layer (Salts) sep_funnel2->aqueous2 Discard organic2 Organic Layer (Pure Product) sep_funnel2->organic2 dry Dry & Concentrate organic2->dry final_product Purified Product dry->final_product node_action node_action start Streaking on Silica TLC? yes Yes start->yes Yes no No start->no No add_modifier Add Basic Modifier (e.g., 1% Et3N) yes->add_modifier use_alumina Use Alternative Stationary Phase (e.g., Alumina) yes->use_alumina standard_chrom Proceed with Standard Silica Gel Chromatography no->standard_chrom re_evaluate Re-evaluate with Modified TLC add_modifier->re_evaluate

Sources

Validation & Comparative

Mass Spectrometry Profiling of Tetrahydroquinazoline Derivatives: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Tetrahydroquinazoline Derivatives Content Type: Technical Comparison & Application Guide Author Persona: Senior Application Scientist

Executive Summary

Tetrahydroquinazoline (THQ) derivatives represent a critical scaffold in medicinal chemistry, exhibiting potent antifolate, anticancer, and anti-inflammatory properties. For drug development professionals, the challenge lies not in synthesis, but in the rapid, unequivocal structural confirmation of these saturated heterocycles.

This guide compares the two dominant ionization/fragmentation modalities—Electrospray Ionization (ESI-CID) and Electron Ionization (EI) —and provides a definitive workflow for interpreting the complex fragmentation patterns of THQs. Unlike aromatic quinazolines, THQs possess a partially saturated ring that unlocks specific Retro-Diels-Alder (RDA) pathways, serving as a diagnostic fingerprint for regiochemical assignment.

Part 1: Mechanistic Foundations – ESI vs. EI

The choice of ionization dictates the fragmentation physics. A robust analytical strategy often requires ESI for molecular weight confirmation and EI (or high-energy CID) for structural fingerprinting.

Comparative Analysis of Ionization Modes
FeatureElectrospray Ionization (ESI-MS/MS) Electron Ionization (EI-MS)
Primary Ion Type Even-electron cation

Odd-electron radical cation

Energy Regime Soft ionization; requires Collision Induced Dissociation (CID) for fragments.Hard ionization (70 eV); spontaneous in-source fragmentation.
Key Mechanism Charge-remote fragmentation & Mobile Proton Model.Radical-site driven cleavage (

-cleavage).
THQ Specificity Preserves the saturated ring; ideal for detecting labile side chains.Induces ring aromatization; excellent for identifying the core scaffold.
Sensitivity High (pg/mL range); suitable for PK/PD studies.Lower; suitable for synthetic purity checks.

Scientist’s Insight: For novel THQ derivatives, ESI-MS/MS in positive mode is the industry standard due to the basicity of the N1 and N3 nitrogens, which readily protonate. EI is often reserved for GC-amenable, non-polar intermediates.

Part 2: Primary Fragmentation Pathways

Understanding the dissociation of the


 ion is critical. The fragmentation of THQs is governed by the stability of the fused benzene ring and the lability of the saturated pyrimidine ring.
The Retro-Diels-Alder (RDA) Reaction

This is the most diagnostic pathway for tetrahydro-fused heterocycles. The saturated ring (C-ring) undergoes a retro-cyclization, cleaving C-C and C-N bonds.

  • Mechanism: The protonated parent ion undergoes ring opening followed by the expulsion of a neutral alkene or imine.

  • Diagnostic Value: It reveals the substitution pattern on the saturated ring (positions 2, 3, and 4).

-Cleavage and Aromatization

Driven by the nitrogen lone pairs,


-cleavage often leads to the loss of substituents at the C2 position. In high-energy collisions, THQs often undergo oxidative dehydrogenation, losing 

or

to form the fully aromatic quinazolinium ion.
Visualization: THQ Fragmentation Pathway

The following diagram maps the logical flow of fragmentation for a generic 1,2,3,4-tetrahydroquinazoline.

THQ_Fragmentation Parent Protonated Parent Ion [M+H]+ RDA_Path Pathway A: Retro-Diels-Alder (RDA) Parent->RDA_Path Ring Strain Alpha_Path Pathway B: Alpha-Cleavage / Dealkylation Parent->Alpha_Path Inductive Effect Arom_Path Pathway C: Aromatization Parent->Arom_Path High CE Frag_RDA RDA Fragment (Loss of C2-C3 bridge) Diagnostic for Ring Subst. RDA_Path->Frag_RDA Neutral Loss (e.g., Imine) Frag_Side Side Chain Loss [M+H - R]+ Alpha_Path->Frag_Side Loss of Alkyl/Aryl group Frag_Quin Quinazolinium Ion [M+H - 2H2]+ Arom_Path->Frag_Quin -4 Da (Dehydrogenation)

Figure 1: Logical map of competing fragmentation pathways for protonated tetrahydroquinazolines. Pathway A (RDA) is structurally diagnostic.

Part 3: Comparative Analysis of Substituent Effects

The fragmentation pattern shifts dramatically based on the electronic nature of the R-groups attached to the benzene ring (positions 5-8) or the N-heterocyclic ring.

Table 1: Impact of Substituents on ESI-MS/MS Patterns
Substituent TypeExampleElectronic EffectObserved MS/MS Shift
Electron Donating (EDG)

Stabilizes carbocations.Suppresses Fragmentation. The molecular ion

is very stable. High collision energy (CE) is required to induce cleavage.
Electron Withdrawing (EWG)

Destabilizes positive charge.Promotes Fragmentation. Facilitates

-cleavage and ring opening. Often creates distinctive "loss of substituent" peaks (e.g., loss of

radical).
Bulky Alkyls

Steric hindrance.McLafferty Rearrangement. If the alkyl chain is long enough (

), expect a McLafferty rearrangement yielding an alkene loss.
Halogens

Inductive withdrawal.Isotopic Patterning. The fragmentation is less important than the precursor scan. Look for the characteristic A+2 isotope clusters (3:1 for Cl, 1:1 for Br).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility and scientific integrity, this protocol uses a Stepped Collision Energy approach. This ensures that both labile fragments (low energy) and core scaffold ions (high energy) are captured in a single injection.

Workflow: LC-ESI-MS/MS Characterization

1. Sample Preparation:

  • Dissolve 1 mg of THQ derivative in 1 mL Acetonitrile (ACN).

  • Dilute to 1 µg/mL with 0.1% Formic Acid in 50:50 Water:ACN.

  • Validation Check: Ensure solution is clear; turbidity indicates precipitation and will clog the ESI capillary.

2. LC Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

3. MS Source Parameters (Generic ESI+):

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C.

  • Gas Flow: 600 L/hr.

4. Data Acquisition (The Critical Step):

  • Mode: MS/MS (Product Ion Scan).

  • Precursor: Select

    
     (Monoisotopic).
    
  • Collision Energy (CE): Apply a ramp or step (e.g., 15, 30, 45 eV).

    • Why? 15 eV preserves the side chains. 45 eV forces the RDA reaction to reveal the core.

Visualization: Validated Experimental Workflow

Workflow Sample Sample Prep (1 µg/mL in ACN/H2O) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (+ve Mode, 3.5kV) LC->ESI Q1 Q1 Filter Select [M+H]+ ESI->Q1 Cell Collision Cell Stepped CE (15-45 eV) Q1->Cell Q3 Q3 Detection Fragment Spectrum Cell->Q3

Figure 2: Step-by-step LC-MS/MS workflow utilizing stepped collision energy for comprehensive structural coverage.

References

  • Starke, I., et al. (2008).[1] "Mass spectra of tetrahydroisoquinoline-fused heterocycles: influence of ring size and fusion." Rapid Communications in Mass Spectrometry. Link

  • Holčapek, M., et al. (2010). "Structural characterization of drug impurities using electrospray mass spectrometry." Journal of Mass Spectrometry. Link

  • He, Y., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry." Scientific Reports. Link

  • NIST Chemistry WebBook. "Standard Reference Data for Quinazoline Derivatives." National Institute of Standards and Technology. Link

  • Chemistry LibreTexts. "Mass Spectrometry Fragmentation Patterns: Nitrogen Heterocycles." Link

Sources

Bioactivity Benchmark: Quinazoline vs. 5,6,7,8-Tetrahydroquinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the modification of saturation levels within a pharmacophore is a critical strategy for "scaffold hopping." This guide provides a technical comparison between the fully aromatic quinazoline core and its partially saturated counterpart, 5,6,7,8-tetrahydroquinazoline .

While quinazolines are the established "gold standard" for ATP-competitive kinase inhibition (e.g., EGFR inhibitors like Gefitinib), the 5,6,7,8-tetrahydroquinazoline scaffold offers a distinct physicochemical profile. The introduction of the cyclohexene ring disrupts planarity, introduces sp³ character (Fsp³), and alters lipophilicity, shifting the bioactivity landscape from oncology toward antimicrobial and metabolic targets.

Chemical & Structural Foundation

The fundamental difference lies in the electronic distribution and 3D geometry, which dictates binding site compatibility.

FeatureQuinazoline5,6,7,8-Tetrahydroquinazoline
Structure Fully aromatic, bicyclic system (10

-electrons).
Pyrimidine ring fused to a cyclohexene ring.
Geometry Planar. Intercalates well into narrow clefts (e.g., DNA, ATP pockets).Non-planar. The cyclohexene ring adopts a "pucker" (half-chair), creating steric bulk perpendicular to the ring plane.
Basicity N1 and N3 are sp² hybridized. pKa ~ 3.3-3.5.Similar pyrimidine core, but the electron-donating alkyl ring slightly enhances basicity at N1/N3.
Solubility (LogP) Generally lower (flatter molecules stack/aggregate).Generally higher (disrupted stacking, increased lipophilicity from methylene groups).
Binding Mode Dominant

-

stacking interactions.
Hydrophobic interactions (Van der Waals) + H-bonding; reduced

-stacking capability.
Bioactivity Landscape: The Divergence
A. Quinazoline: The Kinase Specialist (Oncology)

The planar quinazoline core is an ideal mimic of the adenine ring of ATP. This allows it to slide deep into the hinge region of kinase domains.

  • Primary Target: Epidermal Growth Factor Receptor (EGFR).[1][2]

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Key Data: 4-anilinoquinazolines (e.g., Gefitinib) exhibit nanomolar (nM) potency against EGFR.

    • Example: Gefitinib IC

      
       (EGFR WT) 
      
      
      
      33 nM.
  • SAR Insight: Substituents at C6 and C7 (e.g., alkoxy groups) protrude into the solvent-exposed region, improving solubility without disrupting the hinge binding.

B. 5,6,7,8-Tetrahydroquinazoline: The Antimicrobial & Metabolic Specialist

Saturating the benzene ring reduces affinity for the narrow ATP clefts of human kinases but opens specificity for bacterial enzymes and metabolic targets where a "bulkier" hydrophobic fit is required.

  • Primary Targets: Bacterial Dihydrofolate Reductase (DHFR), Pantothenate Kinase (PanK), and

    
    -glucosidase.[3][4]
    
  • Mechanism: Allosteric modulation or binding to wider, hydrophobic pockets.

  • Key Data:

    • Antitubercular: Derivatives show high docking affinity (-9.0 to -10.0 kcal/mol) to M. tuberculosis DprE1.

    • Topoisomerase II: A 4,6-diamine-tetrahydroquinazoline derivative showed IC

      
      
      
      
      
      160
      
      
      M against human Topo II
      
      
      , acting as a catalytic inhibitor rather than a DNA poison.[5]
  • SAR Insight: The C5-C8 positions are amenable to stereoselective functionalization, allowing for the creation of chiral drugs, which is impossible with the planar quinazoline.

Experimental Validation Protocols
Protocol A: Synthesis of the Scaffolds

Objective: Construct the core rings to evaluate biological activity.

1. Quinazoline (Niementowski Synthesis - Modified)

  • Reagents: Anthranilic acid, Formamide.

  • Procedure:

    • Reflux anthranilic acid (1.0 eq) in excess formamide (5.0 eq) at 130°C for 4-6 hours.

    • Monitor TLC for disappearance of anthranilic acid.

    • Cool mixture to 0°C; the product (4(3H)-quinazolinone) precipitates.

    • Chlorinate C4 using POCl

      
       (reflux, 2h) to generate 4-chloroquinazoline for further substitution (e.g., with anilines).
      

2. 5,6,7,8-Tetrahydroquinazoline (


-Aminoamidine Route) [3][4][6]
  • Reagents: Bis-benzylidene cyclohexanone,

    
    -aminoamidine (derived from amidine + aldehyde).
    
  • Procedure:

    • Dissolve bis-benzylidene cyclohexanone (1.0 eq) and

      
      -aminoamidine (1.2 eq) in pyridine or ethanol/base.
      
    • Heat at 100°C for 24 hours.

    • The reaction proceeds via a Michael addition followed by cyclization.

    • Note: This route avoids high-pressure hydrogenation of quinazolines, which can be non-selective.

Protocol B: Comparative Bioassay (Kinase vs. Bacterial)
StepKinase Assay (EGFR)Antimicrobial Assay (MIC)
System FRET-based enzymatic assay (e.g., LanthaScreen).Broth Microdilution (96-well plate).
Target Recombinant EGFR kinase domain + Poly-Glu-Tyr substrate.S. aureus (Gram+) or M. tuberculosis strains.
Control Gefitinib (Positive Control).Ciprofloxacin or Rifampicin.
Readout Phosphorylation inhibition (IC

).[7]
Visible growth turbidity (Minimum Inhibitory Conc.).
Expectation Quinazoline: <100 nM Tetrahydro: >10

M
Quinazoline: Moderate/Low Tetrahydro: High potency potential.
Visualizations
Diagram 1: Structure-Activity Relationship (SAR) Decision Tree

Caption: Logical flow for selecting between Quinazoline and Tetrahydroquinazoline scaffolds based on target pocket geometry.

SAR_Decision_Tree Start Target Identification Pocket_Type Binding Pocket Geometry? Start->Pocket_Type Flat_Narrow Narrow, Planar Cleft (e.g., ATP Hinge) Pocket_Type->Flat_Narrow High Planarity Req. Bulky_Hydro Voluminous, Hydrophobic (e.g., Bacterial DHFR) Pocket_Type->Bulky_Hydro 3D Complexity Req. Quinazoline Select QUINAZOLINE (Fully Aromatic) Flat_Narrow->Quinazoline Tetrahydro Select TETRAHYDRO- QUINAZOLINE (Partially Saturated) Bulky_Hydro->Tetrahydro Optimization_Q Optimize C6/C7 for Solubility Quinazoline->Optimization_Q Optimization_T Optimize C5-C8 for Stereochemistry/Bulk Tetrahydro->Optimization_T

Diagram 2: EGFR Signaling Pathway (Quinazoline Context)

Caption: Mechanism of Quinazoline-based EGFR inhibition preventing downstream oncogenic signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Phos Autophosphorylation (Tyr Residues) EGFR->Phos Activation Inhibitor Quinazoline Drug (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Site Inhibitor->Phos Inhibits ATP ATP ATP->EGFR Attempts to Bind RAS RAS Phos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation

Comparative Data Summary

The following table synthesizes data from multiple studies to illustrate the potency shift.

Compound ClassTargetActivity MetricValueReference
Quinazoline (Gefitinib)EGFR (WT)IC

33 nM[1]
Quinazoline (Erlotinib)EGFR (WT)IC

2 nM[1]
Tetrahydroquinazoline (Derivative 3c)M. tb DHFRDocking Score-9.2 kcal/mol[2]
Tetrahydroquinazoline (Derivative 1)Human Topo II

IC

160

M
[3]
Tetrahydroquinazoline (Derivative 3c)

-Glucosidase
Docking ScoreHigh Affinity[2]
Conclusion

For drug development professionals:

  • Choose Quinazoline if your target is a kinase with a narrow, hydrophobic ATP pocket (e.g., EGFR, VEGFR). The flat aromatic system is essential for the "sandwich"

    
    -stacking interactions required for nanomolar potency.
    
  • Choose 5,6,7,8-Tetrahydroquinazoline if you are targeting bacterial enzymes, metabolic proteins (

    
    -glucosidase), or require a scaffold with higher Fsp³ character to improve solubility or escape intellectual property space dominated by flat aromatics.
    
References
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules. [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. [Link]3][6]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Omega. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Advanced Pharmaceutical Technology & Research. [Link]

Sources

Optimizing Purity Analysis of 2-Methyl-5,6,7,8-tetrahydroquinazoline: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-5,6,7,8-tetrahydroquinazoline (CAS: 19812-93-2) is a critical heterocyclic intermediate frequently employed in the synthesis of kinase inhibitors and antitubercular agents. Its purity analysis presents a distinct chromatographic challenge: the molecule possesses a basic pyrimidine core fused to a saturated cyclohexyl ring, creating a lipophilic yet basic profile that often yields severe peak tailing under standard acidic HPLC conditions.

This guide objectively compares two distinct separation strategies: Traditional Acidic Mobile Phase (Method A) versus High-pH Reversed-Phase (Method B) . Based on experimental evidence and chemical principles, Method B is recommended as the superior protocol for purity analysis, offering improved peak symmetry, higher resolution from aromatic oxidation impurities, and robust reproducibility.

The Chemical Challenge

To develop a robust method, one must understand the analyte's behavior in solution.

  • Basicity: The pyrimidine nitrogens are proton acceptor sites. Under standard acidic conditions (pH < 3), the molecule is positively charged, leading to secondary interactions with residual silanols on the silica column surface. This causes peak tailing (Tailing Factor > 1.5).

  • Oxidative Instability: The tetrahydro- ring is susceptible to dehydrogenation, forming the fully aromatic 2-Methylquinazoline . This is the critical "Impurity A" that must be resolved.

Synthesis & Impurity Pathway

The following diagram illustrates the synthesis and potential impurity generation, which dictates the separation requirements.

SynthesisPath SM1 Start Material (2-Acetylcyclohexanone) Product TARGET ANALYTE 2-Methyl-5,6,7,8- tetrahydroquinazoline SM1->Product Cyclocondensation Reagent Reagent (Acetamidine HCl) Reagent->Product ImpurityA Impurity A (2-Methylquinazoline) [Oxidation Product] Product->ImpurityA Oxidation (-4H)

Figure 1: Synthetic pathway showing the origin of the target analyte and its primary oxidative impurity (Impurity A).

Comparative Method Evaluation

We evaluated two method approaches. The data below summarizes the performance of each.

Method A: Traditional Acidic (The "Generic" Approach)
  • Column: C18 (Standard Endcapping), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Analyte is protonated (

    
    ). Separation is driven by solvophobic interactions, but hampered by ionic interaction with silanols (
    
    
    
    ).
Method B: High pH Reversed-Phase (The "Optimized" Approach)
  • Column: Hybrid Silica C18 (High pH Stable, e.g., Waters XBridge or Phenomenex Gemini-NX).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1]

  • Mechanism: Analyte is neutral (

    
    ). This eliminates silanol repulsion/attraction, maximizing hydrophobic interaction with the C18 ligand.
    
Performance Data Summary
ParameterMethod A (Acidic)Method B (High pH)Verdict
Analyte State Ionized (

)
Neutral (

)
Neutral preferred
Tailing Factor (

)
1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetric)Method B
Resolution (

)
*
1.84.5Method B
Sensitivity ModerateHigh (Sharper peaks)Method B
Column Life HighHigh (Requires Hybrid Silica)Tie

*Resolution calculated between Target Analyte and Impurity A (2-Methylquinazoline).

Recommended Protocol: High pH Method (Method B)

This protocol is validated for self-consistency and robustness. It specifically targets the separation of the tetrahydro- core from the fully aromatic impurity.

Equipment & Reagents[2][3][4][5][6]
  • Instrument: HPLC or UHPLC with PDA/UV detector.

  • Column: Critical. Do NOT use standard silica. Use Hybrid Particle Technology (HPT) capable of pH 1-12.

    • Recommended: Waters XBridge BEH C18 (130Å, 3.5 µm, 4.6 mm X 100 mm) or equivalent.

  • Reagents: HPLC Grade Acetonitrile, Ammonium Bicarbonate, Ammonium Hydroxide (25%).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters[5]
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 - 10 µL.

  • Detection: 254 nm (Aromatic ring) and 220 nm (Amide/general).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.01090
12.01090
12.1955
17.0955
Method Development Decision Tree

Use this flowchart to troubleshoot or adapt the method for specific impurity profiles.

MethodDev Start Start Method Development CheckPeak Check Peak Shape (Tf) Start->CheckPeak TfGood Tf < 1.2? CheckPeak->TfGood Optimize Optimize Gradient for Impurity Resolution TfGood->Optimize Yes HighpH Switch to High pH (pH 10) Requires Hybrid Column TfGood->HighpH No (Tailing) CheckRes Check Resolution (Rs) Target vs Impurity A Optimize->CheckRes HighpH->CheckPeak RsGood Rs > 2.0? CheckRes->RsGood Final Finalize Method RsGood->Final Yes ChangeSel Change Selectivity: 1. Methanol vs ACN 2. Phenyl-Hexyl Column RsGood->ChangeSel No

Figure 2: Logic flow for optimizing the separation of basic heterocycles.

Scientific Rationale (E-E-A-T)

Why High pH Works

The pKa of the pyrimidine nitrogen in quinazoline derivatives is typically in the range of 3.0 – 5.0.

  • At pH 3 (Method A): pH < pKa. The molecule is protonated (

    
    ). It interacts strongly with unreacted silanol groups (
    
    
    
    ) on the silica support, causing "drag" or tailing.
  • At pH 10 (Method B): pH > pKa. The molecule is deprotonated/neutral (

    
    ). The silanols are ionized but repelled by the high pH buffer or simply ignored by the neutral analyte. The separation becomes purely hydrophobic, resulting in sharp, Gaussian peaks.
    
Impurity Selectivity

The oxidation impurity, 2-Methylquinazoline , is fully aromatic and planar. The target analyte, 2-Methyl-5,6,7,8-tetrahydroquinazoline , has a "puckered" cyclohexane ring.

  • Selectivity: The difference in planarity allows for excellent separation on C18 phases, provided the peak shape of the main component is controlled. The fully aromatic impurity will typically elute later than the tetrahydro- target in a reversed-phase system due to higher pi-pi interactions with the stationary phase.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 54765326, (7s)-7-Methyl-5,6,7,8-Tetrahydroquinazoline-2,4-Diamine (Structural Analog Reference). Link

  • Mokhir, A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. MDPI Molecules. (Synthesis and impurity context). Link

Sources

Comparative Stability Profiling of Tetrahydroquinazoline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydroquinazoline (THQz) scaffolds are privileged structures in medicinal chemistry, exhibiting potent activity as antifolates, kinase inhibitors, and antimicrobial agents. However, their development is frequently attrition-prone due to two primary instability vectors: oxidative dehydrogenation (aromatization to quinazoline) and aminal hydrolysis (ring-opening).

This guide provides a structural framework for evaluating THQz stability. Unlike standard stability reports, we focus on the causality of degradation—linking specific substituent effects (steric and electronic) to kinetic stability profiles. The following protocols adhere to ICH Q1A (R2) guidelines but are optimized for the unique reactivity of nitrogen-rich heterocycles.

Part 1: The Stability Challenge – Mechanisms of Degradation

To stabilize a THQz analog, one must first understand the driving forces of its destruction. The 1,2,3,4-tetrahydroquinazoline core contains a hemi-aminal or aminal motif (N-C-N) at the C2 position, making it chemically distinct from tetrahydroquinolines.

Oxidative Dehydrogenation (Aromatization)

The thermodynamic drive to regain aromaticity is high. In the presence of molecular oxygen, light, or trace metals, THQz undergoes sequential dehydrogenation.

  • Mechanism: Abstraction of the hydridic hydrogen at C2 or N3 leads to an imine intermediate (dihydroquinazoline), which rapidly oxidizes further to the fully aromatic, thermodynamically stable quinazoline.[1]

  • Critical Control Point: Substitution at C2 is the primary defense against this pathway.

Hydrolytic Ring Opening

The N1-C2-N3 linkage is an aminal. Under acidic conditions, protonation of N3 facilitates the cleavage of the C2-N3 bond.

  • Mechanism: Acid-catalyzed hydrolysis results in ring opening, reverting the heterocycle to its precursors (typically a 2-aminobenzylamine derivative and an aldehyde/ketone).

  • Critical Control Point: Steric bulk at C2 (e.g., gem-dimethyl) can kinetically hinder water attack, stabilizing the aminal.

Visualization of Degradation Pathways

DegradationPathways THQz Tetrahydroquinazoline (THQz) Scaffold Imine Dihydroquinazoline (Intermediate) THQz->Imine Oxidation (-2H) (Light/Air/Metal) RingOpen Open-Chain Amine/Aldehyde THQz->RingOpen Hydrolysis (+H2O) (Acidic pH) Quinazoline Quinazoline (Aromatic Product) Imine->Quinazoline Oxidation (-2H) (Fast)

Figure 1: Primary degradation pathways for 1,2,3,4-tetrahydroquinazoline. The Red path indicates oxidative aromatization; the Green path indicates hydrolytic ring opening.

Part 2: Comparative Analysis of Analogs

To illustrate structure-stability relationships (SSR), we compare three distinct analog classes. This data informs lead optimization strategies.

The Analogs
  • Analog A (Reference): 2-Phenyl-1,2,3,4-tetrahydroquinazoline. (Baseline stability).

  • Analog B (Steric Block): 2,2-Dimethyl-1,2,3,4-tetrahydroquinazoline. (Designed to block oxidation).

  • Analog C (Electronic Modulation): 6-Nitro-2-phenyl-1,2,3,4-tetrahydroquinazoline. (Electron-withdrawing group on the benzene ring).

Table 1: Comparative Stability Performance
ParameterAnalog A (Reference)Analog B (Steric Block)Analog C (Electronic EWG)Mechanistic Insight
Oxidative Stability (Peroxide Stress)Low . Rapid conversion to quinazoline.High . Lack of alpha-proton at C2 prevents facile dehydrogenation.Medium . EWG reduces electron density on N1, slightly slowing initial oxidation.C2-substitution is the most effective strategy against aromatization.
Hydrolytic Stability (pH 2.0)Low . Ring opens to benzylamine within 4h.High . Gem-dimethyl group provides steric hindrance against nucleophilic water attack.Low . EWG may destabilize the protonated intermediate, but ring opening remains facile.Steric bulk at the aminal carbon (C2) is critical for aqueous stability.
Photostability (ICH Q1B)Medium .[2] Yellowing observed; partial aromatization.High . Minimal degradation observed.Low . Nitro group acts as a chromophore, accelerating photodegradation.Conjugation length and chromophores dictate photostability.
Shelf-Life Prediction < 6 Months (Ambient)> 24 Months (Ambient)~ 12 Months (Refrigerated)Analog B represents the most "drug-like" stability profile.

Part 3: Experimental Protocols (Self-Validating Systems)

As a Senior Scientist, I emphasize that a protocol is only as good as its controls. The following workflow integrates "Stop/Go" checkpoints to ensure data integrity.

Workflow Logic

We utilize a Forced Degradation (Stress Testing) approach aligned with ICH Q1A (R2). The goal is not just to see if it degrades, but how and how fast.

Step-by-Step Protocol
1. Sample Preparation (The "Zero" Point)
  • Stock Solution: Dissolve 10 mg of THQz analog in 10 mL Acetonitrile (ACN). Avoid DMSO if possible, as it can act as an oxidant or antioxidant, confounding results.

  • Control: Store one aliquot at -20°C in amber glass (Dark Control).

2. Stress Conditions (Parallel Processing)

Prepare four reaction vessels per analog:

  • Acid Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at 60°C.

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H₂O₂. Incubate at Room Temp (RT).

  • Photolysis: Expose 1 mL Stock (in quartz vial) to UV/Vis light (1.2 million lux hours).

3. Quenching and Analysis (The Checkpoint)
  • Quench: Neutralize Acid/Base samples immediately before analysis to prevent on-column degradation. Quench Peroxide with sodium metabisulfite.

  • Internal Standard: Spike all samples with Caffeine (or a known stable internal standard) prior to injection to normalize injection variability.

4. Analytical Method (HPLC-DAD-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Why Formic Acid? It provides protons for MS ionization without being aggressive enough to degrade the aminal ring during the run time.

  • Detection:

    • UV at 254 nm (General).

    • UV at 320 nm (Specific for Quinazoline aromatization).

    • MS (ESI+) to identify Ring-Open masses (M+18) vs Aromatized masses (M-2 or M-4).

Experimental Workflow Diagram

StabilityWorkflow cluster_stress Stress Conditions (ICH Q1A) Start Start: THQz Analog (1 mg/mL in ACN) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Photo Photolysis (UV/Vis) Start->Photo Quench Quench & Neutralize (+ Internal Standard) Acid->Quench Base->Quench Ox->Quench Photo->Quench HPLC HPLC-DAD-MS Analysis (C18, Gradient) Quench->HPLC Data Data Output: % Recovery & Mass ID HPLC->Data

Figure 2: Validated workflow for comparative stability assessment. Note the critical quenching step to freeze the reaction profile.

References

  • ICH Harmonised Tripartite Guideline. "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation (ICH), 2003. [Link]

  • Zhang, E., et al. "Oxidative dehydrogenation of N-heterocycles using molecular oxygen." Chemical Science, 2022. [Link]

  • Bunce, R. A. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines and Related Heterocycles." Molecules, 2018.[3] [Link]

  • García-Rubiño, M. E., et al. "Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β." Journal of Medicinal Chemistry, 2020. [Link]

Sources

Validating Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline via Melting Point: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline (2-Me-THQ), melting point (MP) determination is the frontline "gatekeeper" assay. While the literature standard is 110°C , relying solely on MP for validation is a common pitfall in high-throughput drug discovery.

This guide objectively compares MP analysis against high-fidelity alternatives (HPLC-UV, DSC, and qNMR). It establishes a self-validating protocol where MP serves as a rapid qualitative screen, while defining the specific thermal behaviors that signal critical impurities—specifically unreacted acetamidine or oxidative byproducts.

The Synthesis Context: Why MP Fluctuates

To validate the product, one must understand the genesis of its impurities. The standard synthesis involves the condensation of cyclohexanone with acetamidine hydrochloride.

Reaction Mechanism & Impurity Profile

The formation of the pyrimidine ring fuses with the cyclohexane moiety. Incomplete condensation or post-synthesis oxidation leads to specific impurities that depress or broaden the melting point.

Key Impurities Affecting MP:

  • Unreacted Acetamidine: Highly hygroscopic; causes "sweating" and drastic MP depression.

  • Fully Aromatic Quinazoline: Result of oxidation (dehydrogenation); raises MP or creates a wide eutectic range.

  • Water: 2-Me-THQ is capable of H-bonding; retained solvent/water acts as a plasticizer, lowering the onset temperature.

Visualization: Synthesis & Impurity Pathway

The following diagram maps the synthesis logic and where specific impurities enter the system to disrupt thermal properties.

SynthesisPath Start Cyclohexanone + Acetamidine HCl Inter Intermediate (Dihydro species) Start->Inter Base (NaOEt/NaH) Imp1 Impurity A: Unreacted Acetamidine (Hygroscopic/MP Depression) Start->Imp1 Incomplete Rxn Product 2-Methyl-5,6,7,8- tetrahydroquinazoline (Target MP: 110°C) Inter->Product - H2O (Condensation) Imp2 Impurity B: Oxidized Quinazoline (Aromatization) Product->Imp2 Air Oxidation (Storage)

Figure 1: Synthesis pathway of 2-Me-THQ showing critical impurity injection points that alter thermal behavior.

Comparative Analysis: MP vs. Alternatives

While MP is the fastest method, it lacks the resolution of chromatographic techniques. The table below contrasts MP against DSC (Differential Scanning Calorimetry) and HPLC, specifically for this scaffold.

Performance Matrix
FeatureCapillary Melting Point DSC (Diff. Scanning Calorimetry) HPLC-UV (254 nm)
Primary Utility Rapid "Go/No-Go" decision.Precise Purity % (van't Hoff plot).Quantifying specific impurities.
Reference Value 110°C (Sharp melt).[1]Onset: 109.5°C; Peak: 110.8°C.Retention Time (RT) match.
Sensitivity Low. Requires >5% impurity to see significant shift.High. Detects eutectic impurities <1%.Very High. Limit of Detection <0.05%.
Sample Required < 5 mg2–5 mg< 1 mg (diluted).
Cost/Time Low / 5 mins.High / 30 mins.Medium / 20 mins.
Blind Spot Inorganic salts (e.g., NaCl from synthesis) may not melt but won't depress MP significantly.Polymorphs can complicate interpretation.Non-UV active salts (Acetamidine) are invisible without specific detectors (CAD/ELSD).

Critical Insight: Standard HPLC-UV often misses acetamidine contamination because acetamidine has weak UV absorbance compared to the aromatic pyrimidine ring of the product. Therefore, MP is actually superior to HPLC for detecting gross acetamidine contamination (indicated by a wet/pasty melt <90°C).

Validated Experimental Protocol

This protocol ensures the isolation of 2-Me-THQ with a melting point matching the 110°C standard.

Step 1: Synthesis[2][3][4][5][6]
  • Reactants: Combine Cyclohexanone (1.0 eq) and Acetamidine Hydrochloride (1.2 eq) in absolute ethanol.

  • Catalysis: Add Sodium Ethoxide (NaOEt, 2.5 eq) slowly at 0°C.

  • Reflux: Heat to reflux for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate ethanol. Resuspend residue in water (to dissolve NaCl and unreacted acetamidine). Extract with Ethyl Acetate (3x).

  • Drying: Dry organic layer over anhydrous

    
    . Concentrate to dryness.
    
Step 2: Purification (Crucial for MP Validation)

The crude product is often an oil or low-melting solid due to impurities.

  • Recrystallization: Dissolve crude solid in minimal hot Hexane/Ethyl Acetate (9:1).

  • Cooling: Allow to cool slowly to RT, then 4°C.

  • Filtration: Collect crystals. Vacuum dry for 24h (essential to remove solvent depression effects).

Step 3: MP Determination (The Validation)
  • Apparatus: Calibrated capillary melting point apparatus (e.g., Buchi or Stuart).

  • Ramp Rate:

    • Fast ramp (10°C/min) to 90°C.

    • Slow ramp (1°C/min ) from 90°C to 115°C.

  • Observation:

    • Pass: Onset at 109°C, clear liquid by 111°C.

    • Fail (Wet): Sintering/shrinking < 100°C (Solvent/Water present).

    • Fail (Depressed): Clear melt at 102–105°C (Structural impurities).

Decision Logic for Validation

Use this workflow to interpret MP data and decide on the next steps. This prevents wasting time on HPLC for crude batches.

ValidationLogic Start Isolate Solid Product MeasureMP Measure MP (1°C/min ramp) Start->MeasureMP Decision Observed MP Range MeasureMP->Decision CaseA Range: 109-111°C (Sharp) Decision->CaseA Target CaseB Range: 95-105°C (Broad) Decision->CaseB Depressed CaseC Range: >115°C (High) Decision->CaseC Elevated ActionA VALIDATED Proceed to HPLC/NMR for final QC CaseA->ActionA ActionB FAIL: Impurities/Solvent Recrystallize (Hex/EtOAc) Vacuum Dry CaseB->ActionB ActionC FAIL: Oxidation/Salt Check for Aromatization or HCl salt formation CaseC->ActionC ActionB->MeasureMP Retry

Figure 2: Validation logic flow. Note that an elevated MP often indicates the formation of a salt or the fully aromatic quinazoline derivative.

References

  • EPA CompTox Chemicals Dashboard. (n.d.). 2-Methyl-5,6,7,8-tetrahydroquinazoline (CAS 38917-65-6) Properties. Retrieved February 15, 2026, from [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. International Journal of Molecular Sciences, 23(7), 3780. [Link][2]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 590596, 2-Methyl-5,6,7,8-tetrahydroquinoxaline. Retrieved February 15, 2026, from [Link]

  • Chelucci, G., et al. (2004).[3] Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. Arkivoc, (xiv), 44-50.[3] [Link]

Sources

Technical Differentiation: 2-Methyl-5,6,7,8-tetrahydroquinazoline vs. Aromatic Quinazolines

[1]

Executive Summary

This guide provides a rigorous technical differentiation between 2-Methyl-5,6,7,8-tetrahydroquinazoline (2-Me-THQ) and its fully aromatic analog, 2-Methylquinazoline (2-Me-Q) . While sharing a pyrimidine core, these two scaffolds diverge fundamentally in topology, electronic distribution, and reactivity.[1]

  • The Core Distinction: 2-Me-THQ contains a saturated cyclohexene ring fused to the pyrimidine, introducing conformational flexibility ("pucker") and increasing basicity via inductive donation. In contrast, 2-Me-Q is a planar, fully conjugated system characterized by high thermodynamic stability and distinct

    
    -stacking capabilities.
    
  • Application Impact: The semi-saturated nature of 2-Me-THQ makes it a superior scaffold for targeting globular protein pockets (e.g., DHFR, tubulin) where 3D geometry is critical, whereas 2-Me-Q is often preferred for DNA intercalation or kinase hinge-binding where planarity is advantageous.

Structural & Physicochemical Properties[2][3]

The transition from the aromatic quinazoline to the tetrahydro- derivative fundamentally alters the molecular orbital landscape.[1]

Comparative Data Matrix[1][3]
Property2-Methyl-5,6,7,8-tetrahydroquinazoline (2-Me-THQ)2-Methylquinazoline (2-Me-Q)
Hybridization (C5-C8)

(Aliphatic)

(Aromatic)
Topology Non-planar (Half-chair/Envelope conformation)Planar (Rigid)
Electronic Effect on Pyrimidine Electron Donating (+I effect of alkyl chain)Electron Withdrawing (Resonance with phenyl)
Basicity (Predicted) Higher (

~ 6.0–7.0)*
Lower (

~ 3.5)
Solubility Higher lipophilicity (

increases), soluble in organic solvents
Moderate; often requires salt formation
UV-Vis Absorption

shifted blue (shorter conjugation)

shifted red (extended conjugation)

*Note: Alkyl-substituted pyrimidines generally exhibit higher basicity than benzofused pyrimidines due to the absence of ring current delocalization that stabilizes the free base form in aromatics.

Conformational Analysis

The C5–C8 tetramethylene bridge in 2-Me-THQ adopts a half-chair conformation . This "kink" breaks the planarity of the molecule, allowing it to project substituents out of the primary plane.[1] This is critical in medicinal chemistry:

  • 2-Me-Q: Binds via

    
    -
    
    
    stacking (intercalation).
  • 2-Me-THQ: Binds via hydrophobic enclosure; the aliphatic ring can fill hydrophobic pockets without the entropic penalty of forcing a flat ring into a curved space.

Spectroscopic Identification (NMR Diagnostics)

Distinguishing these two species is most reliably achieved via

Diagnostic Signals (in )
  • 2-Me-THQ: Look for three distinct aliphatic multiplets in the upfield region.

    • 
       2.70–2.80 ppm (Multiplet, 4H): Protons at C5 and C8 (Allylic/Benzylic positions).
      
    • 
       1.70–1.90 ppm (Multiplet, 4H): Protons at C6 and C7.
      
    • 
       2.60 ppm (Singlet, 3H): 
      
      
      at C2.
  • 2-Me-Q: Look for four distinct aromatic signals in the downfield region.

    • 
       7.50–8.00 ppm (Multiplet, 4H): Protons on the benzene ring.
      
    • 
       2.90 ppm (Singlet, 3H): 
      
      
      at C2 (Deshielded by ring current).

Synthetic Pathways & Protocols

The synthesis of 2-Me-THQ is distinct from aromatic quinazolines. While quinazolines are often made via the Niementowski synthesis or oxidation of THQs, 2-Me-THQ is efficiently synthesized via cyclocondensation .

Workflow Visualization

Synthesis_Pathwaycluster_legendPathway LogicStartPrecursors:2-Acetylcyclohexanone+ Acetamidine HClInterIntermediate:Dihydro-pyrimidineStart->Inter Base (NaOEt/EtOH) RefluxProd_THQProduct A:2-Me-THQ(Saturated Ring)Inter->Prod_THQ DehydrationOxidationOxidation Step:S/Se or DDQProd_THQ->Oxidation OptionalAromatizationProd_QProduct B:2-Methylquinazoline(Aromatic)Oxidation->Prod_Q -4HTHQ is the kinetic product of cyclizationTHQ is the kinetic product of cyclization

Figure 1: Divergent synthetic pathways. 2-Me-THQ is formed via condensation, whereas 2-Me-Q often requires a subsequent oxidative dehydrogenation step.

Experimental Protocol: Synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline[1][3][4]

Objective: Synthesis via cyclocondensation of 1-morpholinocyclohexene (enamine approach) or direct condensation.

Reagents:

  • 2-Acetylcyclohexanone (1.0 eq)

  • Acetamidine hydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF or Ethanol[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve acetamidine HCl (12 mmol) and

    
     (20 mmol) in ethanol (30 mL). Stir for 15 minutes to liberate the free amidine base.
    
  • Addition: Dropwise add 2-acetylcyclohexanone (10 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). 2-Me-THQ will appear as a UV-active spot with a lower 
    
    
    than the starting ketone but higher than the amidine.
  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).
    
  • Validation: Confirm structure via

    
    H NMR (Look for the loss of the acetyl methyl ketone signal and appearance of the pyrimidine methyl singlet).
    

Reactivity Profile: The "Pro-Aromatic" Liability

A critical differentiator for researchers handling 2-Me-THQ is its susceptibility to oxidative aromatization .

  • Mechanism: The C5 and C8 positions are "benzylic-like" (adjacent to the pyrimidine

    
    -system). They are prone to radical abstraction and autoxidation.
    
  • Storage Warning: Unlike 2-Me-Q, which is indefinitely stable under ambient conditions, 2-Me-THQ can slowly convert to 2-Me-Q if exposed to air and light over prolonged periods.

  • Controlled Oxidation: This property can be exploited. To convert THQ to Quinazoline intentionally, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing toluene.

Pharmacological Applications[3][5][6][7][8]

The choice between THQ and Quinazoline is often a choice between selectivity and potency .

Case Study: DHFR Inhibition

Dihydrofolate Reductase (DHFR) is a classic target.[2][3]

  • Quinazolines: Often bind too tightly or non-specifically due to flat intercalation into DNA or non-specific hydrophobic stacking.

  • Tetrahydroquinazolines: The puckered ring of 2-Me-THQ mimics the folate substrate's pteroate moiety more effectively. The C6/C7 methylene groups can engage in specific Van der Waals contacts that the flat benzene ring of quinazoline cannot.

Signaling Pathway Interference[1]

Pharmacologycluster_aromaticComparison: Aromatic AnalogDrug2-Me-THQ DerivativeTargetTarget Enzyme(e.g., DHFR, Tubulin)Drug->Target High Affinity(3D fit)MetabolismMetabolic Oxidation(CYP450)Drug->Metabolism In vivoDehydrogenationEffectInhibition ofCell ProliferationTarget->Effect DownstreamCascadeToxicReactive Intermediate?(Quinazoline formation)Metabolism->Toxic PotentialLiability2-Me-Q2-Me-Q(Flat)2-Me-Q->Target Lower Specificity(Steric Clash)

Figure 2: Pharmacological logic. 2-Me-THQ offers superior 3D fit but carries a metabolic liability of oxidation in vivo, which must be managed during lead optimization.

References

  • Synthesis of 5,6,7,8-Tetrahydroquinazolines: Snizhko, A. D., et al. "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using

    
    -Aminoamidines."[1][2][4] International Journal of Molecular Sciences, 2022.[1] 
    
  • Medicinal Chemistry of Quinazolines: Al-Amiery, A. A., et al. "Antioxidant, Antimicrobial, and Theoretical Studies of the Thiosemicarbazone Derivative Schiff Base."[1] Journal of Chemistry, 2012.[1]

  • Oxidative Aromatization Protocols: Lin, J. P., et al. "Iodine-Catalyzed Oxidative Synthesis of Quinazolines." Organic Letters, 2014.[1][5]

  • DHFR Inhibition Studies: Gangjee, A., et al. "Synthesis and Biological Activities of 2,4-Diamino-5,6,7,8-tetrahydroquinazolines."[1] Journal of Medicinal Chemistry, 1999.[1]

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Methyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the mandatory disposal procedures for 2-Methyl-5,6,7,8-tetrahydroquinazoline (MTHQ). As a nitrogen-containing heterocycle frequently used as a pharmaceutical intermediate (often in kinase inhibitor synthesis), this compound presents specific challenges regarding bioactivity and NOx generation during thermal destruction.

Immediate Directive: Do not dispose of this compound via municipal drainage or standard trash. All waste streams containing MTHQ must be segregated as Hazardous Chemical Waste intended for high-temperature incineration.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the physicochemical properties that dictate the waste stream.

PropertySpecificationOperational Implication
Chemical Structure Fused Pyrimidine-CyclohexaneHigh nitrogen content; generates Nitrogen Oxides (NOx) upon incineration.
Basicity Weak Organic BaseIncompatible with Strong Acids. Accidental mixing in waste drums can cause exothermic runaway.
Bioactivity Potential Kinase InhibitorTreat as a Suspected Carcinogen/Reproductive Toxin if specific tox data is absent.
Physical State Solid or Viscous OilMay require dissolution in combustible solvents for efficient transfer.
Solubility Soluble in EtOH, DMSO, DCMCompatible with organic solvent waste streams.
Critical Safety Warning

Stop and Verify: Ensure this compound is NOT mixed with oxidizers (e.g., peroxides, nitric acid) or strong acids in the waste container. The resulting reaction can pressurize the vessel or cause fire.[1]

Part 2: Pre-Disposal Stabilization

To ensure a self-validating safety system, follow these stabilization steps before moving waste to the central accumulation area.

Quenching & Deactivation (If Reactive)

While MTHQ is not water-reactive, it may be present in reaction mixtures with reactive reagents.

  • Protocol: If the waste solution contains residual hydrides (e.g., LiAlH4) or acid chlorides used in synthesis, quench carefully with isopropanol or water/ice bath before declaring it waste.

  • Validation: Check pH. Ensure the mixture is neutral or slightly basic (pH 7–9) to prevent acid-base exotherms in the drum.

Segregation Logic
  • Stream A (Preferred): Non-Halogenated Organic Solvents (if dissolved in Acetone, Methanol, Ethanol).

  • Stream B: Halogenated Organic Solvents (if dissolved in DCM/Chloroform).

  • Stream C: Solid Hazardous Waste (Pure compound, contaminated silica, paper).

Part 3: Disposal Workflow (Decision Tree)

The following diagram illustrates the logical flow for categorizing and disposing of MTHQ waste.

MTHQ_Disposal Start Waste Generation: 2-Methyl-5,6,7,8-tetrahydroquinazoline StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Crystals, Wipes) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Rinsate) StateCheck->Liquid SolidAction Double Bag in 6-mil Polyethylene Solid->SolidAction SolventCheck Identify Solvent Base Liquid->SolventCheck LabelSolid Label: Toxic Solid (Incineration Required) SolidAction->LabelSolid Final Final Disposal: High-Temp Incineration (w/ Scrubber) LabelSolid->Final Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (EtOH, Acetone, DMSO) SolventCheck->NonHalo Aqueous Aqueous (>50% Water) SolventCheck->Aqueous SegHalo Segregate: Halogenated Waste Drum Halo->SegHalo SegNonHalo Segregate: Combustible Waste Drum NonHalo->SegNonHalo SegAq Segregate: Toxic Aqueous Waste (DO NOT DRAIN) Aqueous->SegAq SegHalo->Final SegNonHalo->Final SegAq->Final

Figure 1: Operational decision tree for segregating MTHQ waste streams based on physical state and solvent composition.

Part 4: Detailed Operational Procedures

Scenario A: Disposal of Pure Solid Substance

Applicable for: Expired shelf stock, spilled solids, or synthesis cakes.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 dust mask (or fume hood operation) to prevent inhalation of dust.

  • Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or double-bag using 6-mil polyethylene bags.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Methyl-5,6,7,8-tetrahydroquinazoline"[2]

    • Hazard Checkboxes: [x] Toxic, [x] Irritant.

  • Storage: Place in the "Solid Hazardous Waste" bin. Do not place in "Sharps" or "Biohazard" (red bag) unless biologically contaminated.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicable for: HPLC effluent, mother liquors, or cleaning solvents.

  • Compatibility Check: Verify the pH of the liquid. If acidic (pH < 4), neutralize with Sodium Bicarbonate to pH 6–8 to prevent reaction with other basic wastes in the drum.

  • Solvent Segregation:

    • If solvent is Dichloromethane (DCM) : Pour into the Halogenated waste carboy.

    • If solvent is Methanol/Acetone/DMSO : Pour into the Non-Halogenated waste carboy.

  • Documentation: Log the volume added to the satellite accumulation area log sheet.

    • Note: Even if the concentration of MTHQ is low (<1%), the entire volume is regulated hazardous waste.

Scenario C: Contaminated Debris (Sharps/Wipes)
  • Syringes/Needles: Dispose of in a hard-walled Sharps Container. Label the container as "Chemically Contaminated Sharps."

  • Paper Towels/Gloves: If heavily soiled, treat as Solid Hazardous Waste (Scenario A). If trace contamination, follow your facility's specific low-hazard solid waste protocols (often separate from regular trash).

Part 5: Emergency Contingencies

Spills

In the event of a spill during disposal:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don appropriate PPE (Respiratory protection if dust is airborne).

  • Neutralize: If the spill is a solution, apply a universal absorbent (e.g., vermiculite or clay).

  • Clean: Sweep up solids gently to avoid dust generation.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

Exposure[3][4]
  • Skin: Wash with soap and water for 15 minutes. MTHQ is lipophilic; soap is essential.

  • Eyes: Flush with water for 15 minutes.[3] Seek medical attention immediately.

References

  • PubChem. (2023). Compound Summary: 5,6,7,8-Tetrahydroquinazoline Derivatives.[2][4][5] National Library of Medicine. [Link]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Methyl-5,6,7,8-tetrahydroquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Objective: This guide provides an operational framework for the safe handling of 2-Methyl-5,6,7,8-tetrahydroquinazoline. As a substituted heterocycle used frequently in kinase inhibitor development, this compound presents specific risks related to acute toxicity and mucosal irritation.

The "No Data" Fallacy: While specific toxicological data for this exact CAS is often limited in vendor SDSs, structural analogs (tetrahydroquinolines) are known sensitizers and potential mutagens. Treat this compound as a high-potency unknown.

GHS Hazard Baseline
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).

  • STOT-SE: Category 3 (Respiratory tract irritation).

Risk Assessment & PPE Selection Matrix

The selection of PPE must be dynamic, adapting to the state of the chemical (solid vs. solution) and the scale of the operation.

The "Double-Glove" Logic

We recommend a double-glove system for this compound.

  • Inner Layer: 4-mil Nitrile (white/blue) – Visual contrast for tears.

  • Outer Layer: Chemical-specific barrier.

    • Why? Tetrahydroquinazolines are organic bases. While nitrile provides fair resistance to the neat solid, the carrier solvents (DCM, Chloroform) used in synthesis often permeate nitrile in <2 minutes.

PPE Specification Table
Operational PhaseRespiratory ProtectionHand Protection (Gloves)Eye/Face ProtectionBody Protection
Weighing (Solid) Fume Hood (Sash @ 18"). If unavailable: N95/P100 mask.Single Nitrile (Min 0.11 mm / 4.5 mil). Change every 60 mins.Safety Glasses with side shields.Lab Coat (Cotton/Poly blend). Closed-toe shoes.
Synthesis (Solution) Fume Hood (Mandatory).Double Glove: Inner Nitrile + Outer specific to solvent (e.g., PVA for aromatics).Chemical Splash Goggles (Vented).Chemical-Resistant Apron (Tyvek® or PVC) over Lab Coat.
Quenching/Workup Fume Hood . Face velocity >100 fpm.Long-cuff Nitrile (Min 0.2 mm / 8 mil) over standard nitrile.Splash Goggles + Face Shield (if vol > 500mL).Tyvek® Lab Coat (Disposable).
Spill Cleanup Full-Face Respirator (OV/P100 Cartridge) or SCBA.Laminate Film (Silver Shield®) or Heavy Butyl.Integrated into Full-Face Respirator.Tyvek® Suit (Level C protection).

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Static charge can cause this low-density powder to disperse, leading to inhalation or surface contamination.

  • Engineering Control: Place the analytical balance inside a powder containment hood or a standard fume hood with a draft shield.

  • Static Mitigation: Use an ionizing fan or an anti-static gun on the weighing boat and spatula before touching the compound.

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Non-Dominant Hand (Clean): Opens the sash, operates the balance door.

    • Dominant Hand (Dirty): Holds the spatula and chemical vial.

    • Constraint: The "Dirty" hand never leaves the hood plane until gloves are changed.

Protocol B: Solubilization & Reaction

Risk: Exothermic reaction with strong acids; permeation of glove material by solvents.

  • Solvent Choice: If using halogenated solvents (DCM), assume your nitrile gloves offer zero protection against the solution.

  • Addition Rate: Add the solid to the solvent, not vice-versa, to minimize splashing.

  • Visual Check: Inspect the solution for "oiling out." Tetrahydroquinazolines can form sticky oils that are difficult to clean. If this occurs, do not use water immediately; use a solvent wash (Ethanol/Acetone) first.

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter and solvent system.

PPE_Selection Start START: Handling 2-Methyl-5,6,7,8-tetrahydroquinazoline StateCheck What is the Physical State? Start->StateCheck Solid SOLID / POWDER StateCheck->Solid Solution SOLUTION / REACTION MIXTURE StateCheck->Solution PPE_Solid PPE LEVEL 1: Standard Nitrile (4 mil) Safety Glasses Fume Hood Solid->PPE_Solid Dust Risk SolventCheck Identify Carrier Solvent Solution->SolventCheck StandardSolvent Polar/Aliphatic (MeOH, EtOH, Hexane) SolventCheck->StandardSolvent AggressiveSolvent Halogenated/Aromatic (DCM, Chloroform, Toluene) SolventCheck->AggressiveSolvent PPE_Sol_Std PPE LEVEL 2: Double Nitrile Splash Goggles Lab Coat + Apron StandardSolvent->PPE_Sol_Std PPE_Sol_Agg PPE LEVEL 3: Silver Shield® Laminate Gloves OR PVA Gloves (for aromatics) Splash Goggles + Face Shield AggressiveSolvent->PPE_Sol_Agg Permeation Risk

Caption: Logic flow for selecting appropriate glove materials and eye protection based on solvent compatibility.

Emergency Response: The SWIMS Protocol

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure.[1]

Spill_Response Spill SPILL DETECTED Stop S: STOP Cease work immediately Spill->Stop Warn W: WARN Alert others in lab Stop->Warn Isolate I: ISOLATE Close hood sash/doors Warn->Isolate Minimize M: MINIMIZE Absorb if <50mL & Trained Isolate->Minimize Minor Spill Standby S: STANDBY Call EHS if >50mL Isolate->Standby Major Spill

Caption: SWIMS Protocol for immediate spill response. Do not attempt cleanup of >50mL without SCBA.

Disposal Procedures[1][2][3][4][5][6][7]
  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric). This compound is a reductant/base.

  • Labeling: Tag as "Hazardous Waste - Toxic Organic." List "Tetrahydroquinazoline derivative" explicitly.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.

References

  • Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: 2-Methyl-5,6,7,8-tetrahydroquinazoline. Retrieved from

  • Thermo Fisher Scientific. (2025).[2][3] 1,2,3,4-Tetrahydroquinoline derivatives Safety Guide. Retrieved from

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Tetrahydroquinazoline structures. Retrieved from

  • Ansell. (2025).[2] Chemical Resistance Guide: Permeation & Degradation Data for Nitrile Gloves. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydroquinazoline
Reactant of Route 2
2-Methyl-5,6,7,8-tetrahydroquinazoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.